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  • Product: 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
  • CAS: 1246812-10-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Chemical Structure, Synthesis, and Biochemical Utility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): A Comprehensive Technical Guide Introduction: The Need for Structurally Locked Glycolytic Probes In the study...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Structure, Synthesis, and Biochemical Utility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): A Comprehensive Technical Guide

Introduction: The Need for Structurally Locked Glycolytic Probes

In the study of cellular metabolism, Fructose-1,6-bisphosphate (FBP) serves as a master allosteric regulator, dictating the flux of glycolysis and gluconeogenesis by modulating enzymes such as Phosphofructokinase-1 (PFK-1) and Pyruvate Kinase. However, native FBP is highly dynamic, existing in solution as an equilibrium mixture of α -furanose, β -furanose, and linear keto tautomers. This structural fluidity complicates efforts to determine the exact stereochemical requirements of enzyme allosteric sites.

To bypass this limitation, carbohydrate chemists have developed structurally locked analogs. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS: 1040906-12-4) is a critical synthetic precursor in this domain[1]. By lacking the anomeric C2-hydroxyl group of fructose, the 2,5-anhydro-D-glucitol core is permanently locked into a furanose-like tetrahydrofuran ring. The addition of dibenzyl-protected phosphate groups at the C1 and C6 positions serves a dual purpose: it facilitates organic synthesis by masking the highly polar phosphate charges, and it provides a highly lipophilic, stable intermediate that can be stored and selectively deprotected to yield the active biochemical probe[2].

Molecular Architecture and Physicochemical Profile

The architecture of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is defined by its central tetrahydrofuran ring, which mimics the spatial geometry of D-fructofuranose. The stereocenters at C3, C4, and C5 mirror those of native D-glucose/D-fructose, while the anomeric carbon is reduced.

The tetrabenzyl protection (two benzyl groups per phosphate) drastically alters the molecule's physicochemical properties. Unlike the free bisphosphate, which is highly water-soluble and membrane-impermeable, the dibenzylphosphate derivative is soluble in organic solvents and highly stable under neutral and mildly acidic conditions.

Table 1: Physicochemical Properties of the Protected Precursor

PropertyValue / Description
Chemical Name 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
CAS Number 1040906-12-4
Molecular Formula C34H38O11P2
Molecular Weight 684.61 g/mol
Physical State Colorless to light-yellow oil / viscous liquid
Solubility Soluble in EtOH, DMSO, DMF, and Dichloromethane
Storage Conditions -20°C (Pure form, up to 3 years)[3]

The Dibenzyl Masking Strategy: Synthesis and Deprotection

In drug development and probe synthesis, benzyl esters are frequently utilized to protect phosphate groups during complex carbohydrate synthesis. Because the bulky, hydrophobic benzyl groups create severe steric hindrance and eliminate the negative charges required for electrostatic interactions in enzyme binding pockets, the dibenzylphosphate precursor is biologically inactive in its protected state .

To utilize the compound in enzymatic assays, it must undergo catalytic hydrogenolysis. This specific cleavage method is chosen because it selectively removes the benzyl groups without hydrolyzing the crucial phosphoester bonds at C1 and C6, nor does it disrupt the furanose ring.

Workflow A 2,5-Anhydro-D-glucitol 1,6-bis-(dibenzylphosphate) (Lipophilic Precursor) B Catalytic Hydrogenolysis (Pd/C, H2 gas, EtOH) A->B Deprotection C 2,5-Anhydro-D-glucitol 1,6-bisphosphate (Active Analog) B->C Cleavage of Benzyl Groups D Enzyme Binding (PFK-1 / Pyruvate Kinase) C->D Target Engagement

Caption: Synthetic deprotection workflow from lipophilic precursor to active target engagement.

Protocol 1: Catalytic Hydrogenolysis of Dibenzylphosphate

Self-Validating Rationale: This protocol utilizes 31 P NMR tracking. The shift from a protected trialkyl phosphate signal to a monoalkyl phosphate signal confirms complete deprotection, ensuring no steric clashes occur during downstream enzymatic assays.

  • Preparation: Dissolve 50 mg of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in 5 mL of anhydrous ethanol in a flame-dried round-bottom flask.

  • Catalyst Addition: Purge the flask with Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) (10 mg, 20% w/w). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Reaction Monitoring: Extract a 50 µL aliquot, filter, and analyze via 31 P NMR. The reaction is complete when the starting material peak (~ -1.0 ppm) fully shifts to the free phosphate region (~ 0 to +2 ppm, depending on pH).

  • Workup: Purge the system with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethanol and deionized water.

  • Isolation: Lyophilize the aqueous/ethanolic filtrate to yield the deprotected 2,5-anhydro-D-glucitol-1,6-bisphosphate as a white powder.

Biochemical Applications: Probing Glycolytic Enzymes

Once deprotected, 2,5-anhydro-D-glucitol-1,6-bisphosphate (CAS: 4429-47-4) becomes a potent, structurally locked tool compound[4]. It is primarily utilized to probe the stereospecificity of allosteric sites on two key enzymes:

  • Phosphofructokinase-1 (PFK-1): The analog binds to the allosteric regulatory site of muscle PFK-1 (PFKM). Interestingly, while it mimics FBP, it acts as a competitive inhibitor of PFK-1 in certain cellular contexts, downregulating downstream pathways (such as IRF7 expression in viral infection models) when applied at 1 mM concentrations[5]. Furthermore, kinetic studies show it binds to the fructose 2,6-bisphosphate allosteric site with a Ka​ of 47 µM, demonstrating that the furanose ring is not strictly required for binding, provided the two phosphate groups are spaced approximately 9 Å apart[6].

  • Pyruvate Kinase: In yeast models, the compound acts as a limited allosteric stimulator of Pyruvate Kinase, serving as a comparative analog to the highly active α -form mimic, 2,5-anhydro-D-mannitol 1,6-bisphosphate[7].

Pathway F6P Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFKM) F6P->PFK1 Substrate FBP Fructose-1,6-bisphosphate (Endogenous Regulator) PFK1->FBP Product PK Pyruvate Kinase FBP->PK Allosteric Activation Analog 2,5-Anhydro-D-glucitol 1,6-bisphosphate Analog->PFK1 Competitive Inhibition Analog->PK Limited Activation

Caption: Allosteric regulation network of glycolysis by FBP and its synthetic analog.

Protocol 2: In Vitro PFK-1 Inhibition Assay

Self-Validating Rationale: By coupling PFK-1 activity to NADH oxidation, the assay provides real-time, continuous spectrophotometric validation of enzyme kinetics, ensuring that any inhibition observed is a direct result of the analog binding.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , 1 mM ATP, 0.2 mM NADH, and 1 mM Fructose-6-Phosphate.

  • Coupling Enzymes: Add excess Aldolase, Triosephosphate Isomerase (TPI), and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the buffer.

  • Inhibitor Introduction: Add the deprotected 2,5-anhydro-D-glucitol-1,6-bisphosphate to the cuvette at varying concentrations (10 µM to 1 mM).

  • Initiation: Add purified PFKM to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD + ) using a UV-Vis spectrophotometer. Calculate the Ki​ based on the rate of absorbance change relative to a vehicle control.

Quantitative Data Summaries

The stereospecificity of the PFK-1 allosteric site has been rigorously mapped using structurally locked analogs. The data below illustrates how the spatial orientation of the hydroxyl groups and the anomeric configuration impact binding affinity.

Table 2: Kinetic Parameters of FBP Analogs on Muscle PFK-1 Activation [6]

CompoundStructural CharacteristicsActivation Constant ( Ka​ )
Fructose 2,6-bisphosphate Native allosteric activator0.12 µM
2,5-Anhydro-D-mannitol 1,6-BP α -furanose mimic (C2 symmetric)2.9 µM
1,4-Butanediol bisphosphate Linear aliphatic chain6.6 µM
Hexitol 1,6-bisphosphate Linear polyol chain40.0 µM
2,5-Anhydro-D-glucitol 1,6-BP β -furanose mimic47.0 µM

Note: The data indicates that while the furanose ring is not strictly mandatory for binding, the specific stereochemistry of the 2,5-anhydro-D-glucitol core results in a lower affinity for the activation site compared to its mannitol counterpart, making it highly useful for differential binding studies.

Conclusion

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is an indispensable synthetic building block in metabolic research. By utilizing the dibenzyl masking strategy, researchers can safely store and manipulate this complex carbohydrate derivative. Upon controlled hydrogenolysis, it yields a structurally locked, biologically active bisphosphate that allows scientists to isolate and interrogate the precise stereochemical mechanics of master glycolytic regulators like PFK-1 and Pyruvate Kinase.

References

  • Medchemexpress LLC D-glucitol, 2,5-anhydro-, 1,6-bis(dihydrogen phosphate) . Fisher Scientific. 3

  • 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) | Sapphire Bioscience . Sapphire Bioscience. 1

  • 2,5-Anhydro-D-glucitol-1,6-diphosphate | CAS 4429-47-4 | SCBT . Santa Cruz Biotechnology. 4

  • 2,5-Anhydro-D-glucitol-1,6-diphosphate | Pyruvate Kinase Stimulator . MedChemExpress. 7

  • Stereospecificity of the fructose 2,6-bisphosphate site of muscle 6-phosphofructo-1-kinase . National Institutes of Health (NIH). 6

  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate . Proceedings of the National Academy of Sciences (PNAS).5

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs . ACS Publications. 2

Sources

Exploratory

Mechanism of Action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) In Vitro: A Technical Guide to Glycolytic Modulation

Executive Summary & The Prodrug Rationale The targeted modulation of intracellular glycolysis and gluconeogenesis remains a significant challenge in in vitro pharmacology. Highly charged metabolic intermediates, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Prodrug Rationale

The targeted modulation of intracellular glycolysis and gluconeogenesis remains a significant challenge in in vitro pharmacology. Highly charged metabolic intermediates, such as Fructose-1,6-bisphosphate (Fru-1,6-BP), carry a -4 charge at physiological pH, rendering them entirely impermeable to the lipid bilayer of mammalian cells.

To bypass this barrier, 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) was engineered as a lipophilic prodrug. The esterification of the phosphate groups with bulky, hydrophobic benzyl moieties masks the negative charges, allowing the compound to passively diffuse across the cell membrane. Once localized in the cytosol, non-specific intracellular esterases (and spontaneous hydrolysis) cleave the benzyl protecting groups. This bioactivation releases the active pharmacophore: 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP) .

Understanding the causality of this delivery system is critical: treating cells with unmasked AhG-1,6-bisP yields no intracellular effect due to membrane exclusion, whereas the dibenzyl variant acts as a highly efficient, self-loading metabolic Trojan horse.

Core Mechanism of Action: The Active Moiety (AhG-1,6-bisP)

Upon intracellular debenzylation, AhG-1,6-bisP acts as a potent, structurally locked analogue of Fru-1,6-BP. Its mechanism of action is defined by its interactions with four major metabolic nodes.

A. Phosphofructokinase (PFK) Inhibition

AhG-1,6-bisP acts as a competitive inhibitor of Phosphofructokinase (PFK), the primary rate-limiting bottleneck of glycolysis. Recent virology studies have utilized this compound at 1 mM concentrations to pharmacologically inhibit the muscle isoform of PFK (PFKM) in A549 cells. This targeted inhibition drastically reduces intracellular Fru-1,6-BP levels, thereby promoting influenza A virus (IAV) replication and demonstrating the critical role of PFKM in ARRDC4-mediated innate immunity (1)[1].

B. Fructose-1,6-bisphosphate Aldolase Trapping

In normal catalysis, the hydroxyl group on the anomeric carbon (C2) of Fru-1,6-BP is absolutely required to form a covalent Schiff base with the zeta-amino group of Lysine 225 in the aldolase active site. Because AhG-1,6-bisP lacks this anomeric hydroxyl group, the furanose ring is permanently locked. It cannot undergo the ring-opening required for cleavage. Consequently, it binds the catalytic pocket with high affinity but prevents normal catalytic function, trapping the enzyme in a dead-end complex with a Ki​ of 103 µM (2)[2].

C. Pyruvate Kinase (PK) Allosteric Modulation

AhG-1,6-bisP is utilized to map the allosteric activation networks of Pyruvate Kinase. Unlike its isomer 2,5-anhydro-D-mannitol-1,6-bisphosphate (which possesses C2-symmetry), AhG-1,6-bisP lacks rotational symmetry due to its specific anomeric conformation. This subtle structural difference allows it to bind to the allosteric site of human liver Pyruvate Kinase (hL-PYK) with a Kix​ value in the 0.07 to 1 mM range, providing critical insights into the hydrogen-bonding requirements for allosteric activation (3)[3].

D. Fructose-1,6-bisphosphatase (FBPase) Inhibition

In the gluconeogenic pathway, AhG-1,6-bisP acts as a competitive inhibitor of FBPase. Structural biology relies heavily on this analogue; X-ray crystallography of pig kidney FBPase complexed with AhG-1,6-bisP (PDB: 1FPD) allows researchers to monitor the coordination of catalytic metal ions ( Mn2+ ) in the active site without the confounding variable of substrate turnover (4)[4].

Quantitative Data: Kinetic Parameters

The following table synthesizes the quantitative binding and inhibitory metrics of the active AhG-1,6-bisP moiety across its primary enzymatic targets.

Target EnzymeOrganism / SourceMechanism of ActionKinetic Parameter (Active Moiety)
Phosphofructokinase (PFKM) Human (A549 Cells)Competitive InhibitionEffective at 1.0 mM in vitro
Fru-1,6-BP Aldolase Plant (Spinach)Competitive Dead-End Trapping Ki​ = 103 µM, IC50​ = 570 µM
Pyruvate Kinase (L-type) Human LiverAllosteric Binding Kix​ ≈ 0.07 – 1.0 mM
Fructose-1,6-bisphosphatase Pig KidneyCompetitive InhibitionCo-crystallized (PDB: 1FPD)

In Vitro Experimental Protocol: Cell-Based Glycolytic Inhibition

To ensure reproducibility and scientific integrity, the following self-validating protocol details the exact causal steps required to utilize 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in a mammalian cell culture model.

Phase 1: Prodrug Reconstitution
  • Solubilization: Dissolve the lyophilized dibenzylphosphate prodrug in anhydrous DMSO to create a 100 mM master stock.

    • Causality: The dibenzyl masking groups confer high lipophilicity; standard aqueous buffers will cause immediate precipitation.

  • Storage: Aliquot the stock into single-use vials and store at -20°C.

    • Causality: Repeated freeze-thaw cycles or exposure to atmospheric moisture will induce spontaneous hydrolysis of the ester bonds, prematurely releasing the cell-impermeable active moiety.

Phase 2: Cellular Permeation and Bioactivation
  • Media Spiking: Dilute the DMSO stock directly into serum-free culture media to achieve a final working concentration of 1 mM. Ensure the final DMSO concentration remains ≤0.1%.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. If serum is present, the prodrug will be cleaved in the media before it can enter the cell.

  • Incubation: Apply the spiked media to the adherent cell monolayer (e.g., A549 cells) and incubate for 2 to 4 hours at 37°C.

    • Causality: Unlike unmasked small molecules that bind targets instantaneously, prodrugs require a strict latency period. This allows time for passive diffusion across the lipid bilayer and subsequent intracellular esterase-mediated debenzylation to accumulate AhG-1,6-bisP to functionally relevant concentrations.

Phase 3: Functional Readout (Coupled Enzyme Assay)
  • Lysis: Wash the cells twice with ice-cold PBS to halt metabolism. Lyse using a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 1% Triton X-100, 3 mM MgCl2​ ).

  • Spectrophotometry: Add the clarified lysate to a cuvette containing a coupled assay master mix (NADH, Triosephosphate isomerase, and Glycerol-3-phosphate dehydrogenase). Monitor the decrease in absorbance at 340 nm.

    • Causality: Because AhG-1,6-bisP inhibits endogenous Aldolase and PFK, the downstream oxidation of NADH is proportionally reduced. This provides a self-validating, quantifiable readout of intracellular prodrug efficacy.

Visualizations

MetabolicPathway Prodrug 2,5-Anhydro-D-glucitol-1,6-bis- (dibenzylphosphate) (Cell Permeable Prodrug) CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane ActiveDrug 2,5-Anhydro-D-glucitol-1,6-bisphosphate (Active AhG-1,6-bisP) CellMembrane->ActiveDrug Intracellular Esterases (Debenzylation) PFK Phosphofructokinase (PFK) Glycolysis Bottleneck ActiveDrug->PFK Competitive Inhibition FBPase Fructose-1,6-bisphosphatase Gluconeogenesis Bottleneck ActiveDrug->FBPase Competitive Inhibition PK Pyruvate Kinase (PK) Allosteric Modulation ActiveDrug->PK Allosteric Binding

Figure 1: Intracellular bioactivation and metabolic bottlenecks targeted by AhG-1,6-bisP.

Workflow Step1 Step 1: Reconstitution (Anhydrous DMSO) Step2 Step 2: Cell Incubation (Permeation & Cleavage) Step1->Step2 Step3 Step 3: Cell Lysis (Non-Denaturing) Step2->Step3 Step4 Step 4: Coupled Enzyme Assay Addition Step3->Step4 Step5 Step 5: Spectrophotometric Readout (340 nm) Step4->Step5

Figure 2: In vitro assay workflow for prodrug evaluation and self-validation.

References

  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate Source: PNAS URL:[Link]

  • Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymes is an Essential Component of its Mechanism of Action Source: ResearchGate URL:[Link]

  • Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery Source: PMC - NIH URL:[Link]

  • 1FPD: STRUCTURAL ASPECTS OF THE ALLOSTERIC INHIBITION OF FRUCTOSE-1,6-BISPHOSPHATASE BY AMP Source: RCSB PDB URL:[Link]

Sources

Foundational

Thermodynamic Stability and Structural Dynamics of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Executive Summary The molecule 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS No. 1246812-10-1) is a highly specialized, synthetically protected carbohydrate derivative utilized primarily in advanced proteomics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS No. 1246812-10-1) is a highly specialized, synthetically protected carbohydrate derivative utilized primarily in advanced proteomics, structural biology, and enzymology[1]. It serves as the stable precursor to 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2), a potent substrate analog and competitive inhibitor of fructose-1,6-bisphosphatase (FBPase)[2][3].

For drug development professionals and structural biologists, capturing transient enzyme-substrate complexes is a persistent challenge. Natural substrates like fructose-1,6-bisphosphate (Fru-1,6-P2) are rapidly hydrolyzed by FBPase, making X-ray crystallographic trapping nearly impossible without mutating the enzyme. By replacing the C2-hydroxyl group with a hydrogen atom and temporarily masking the phosphate groups with dibenzyl esters, researchers achieve a molecule with exceptional thermodynamic stability—both on the shelf and within the catalytic pocket[3][4].

Chemical Architecture & Thermodynamic Stability

The structural design of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) represents a masterclass in synthetic stabilization. Its thermodynamic stability is governed by two distinct structural modifications:

The Dibenzylphosphate Protecting Groups (Storage & Synthetic Stability)

Phosphoester bonds are inherently susceptible to hydrolysis, particularly in aqueous environments or in the presence of ubiquitous environmental phosphatases. The addition of dibenzyl groups to the 1- and 6-phosphate positions provides massive steric hindrance, shielding the phosphorus center from nucleophilic attack[5].

  • Thermodynamic Advantage: The bulky, aromatic benzyl groups increase the activation energy required for hydrolysis, ensuring the molecule remains intact during long-term storage and complex synthetic manipulations[5].

  • Lipophilicity: The uncharged, hydrophobic nature of the dibenzyl esters significantly increases the molecule's lipophilicity, making it a viable candidate for membrane-permeable prodrug strategies before intracellular bioactivation[2][5].

The 2,5-Anhydro-D-glucitol Core (Catalytic Stability)

Once the benzyl groups are removed, the resulting AhG-1,6-P2 molecule must resist enzymatic cleavage to be useful in structural studies. FBPase requires two metal ions (Mn²⁺, Zn²⁺, or Mg²⁺) to catalyze the nucleophilic attack on the C1-phosphate of Fru-1,6-P2[3][4].

  • The Causality of Inhibition: In the natural substrate, the C2-hydroxyl group plays a critical role in orienting the water molecule or coordinating with the metal ions to facilitate catalysis. AhG-1,6-P2 lacks this C2-OH (replaced by a hydrogen atom)[4]. Because of this missing hydroxyl, the second metal ion (at metal site 2) cannot properly coordinate the 1-phosphate group for nucleophilic attack[3]. Consequently, the molecule binds with high affinity to the orthosteric site but is thermodynamically stable against hydrolysis, effectively trapping the enzyme in its active conformation[3][6].

Mechanistic Insights: Allosteric Trapping of FBPase

FBPase is a rate-limiting enzyme in gluconeogenesis and a major target for anti-diabetic drug development. Its activity is allosterically inhibited by adenosine monophosphate (AMP)[3][6].

When AhG-1,6-P2 is bound to the active site, researchers can introduce AMP to induce the transition from the active R-state to the inactive T-state. Crystallographic data reveals that AMP binding causes a 1.9° rotation of the AMP domain relative to the FBP domain[3]. This subtle conformational shift displaces the metal-binding residues, physically preventing the catalytic Mn²⁺ ion from binding at site 2[3]. The thermodynamic stability of AhG-1,6-P2 is what allows researchers to observe this exact allosteric mechanism at 2.1–2.3 Å resolution without the substrate degrading mid-experiment[3][7].

Pathway A 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (Protected Precursor) B Catalytic Hydrogenolysis (Pd/C, H2) A->B C 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2) B->C D FBPase Active Site Binding (Orthosteric Site) C->D E Metal Ion Coordination (Mn2+, Zn2+, Mg2+) D->E F AMP Binding (Allosteric Site) D->F G Enzyme Inhibition (Crystallographic Trapping) E->G F->G

Caption: Pathway from protected analog deprotection to FBPase crystallographic trapping.

Quantitative Data & Comparative Analysis

To understand the value of this molecule, we must compare its thermodynamic and kinetic properties against the natural substrate.

Table 1: Comparative Stability and Kinetic Parameters

PropertyFructose-1,6-bisphosphate (Fru-1,6-P2)AhG-1,6-P2 (Deprotected)2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
Role Natural SubstrateCompetitive Inhibitor / AnalogProtected Precursor / Prodrug
C2 Substituent -OH-H-H
FBPase Susceptibility High (Rapid Hydrolysis)Negligible (Catalytically Stable)Inactive (Sterically Blocked)
Storage Stability Moderate (Prone to phosphatases)ModerateHigh (Protected phosphates)
Lipophilicity Low (Highly polar)Low (Highly polar)High (Aromatic protecting groups)

Experimental Protocols: A Self-Validating System

To utilize 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in structural biology, it must first be cleanly deprotected, followed by precise co-crystallization. The following protocols ensure high-fidelity results.

Protocol 1: Deprotection via Catalytic Hydrogenolysis

Causality Note: Acidic or basic deprotection methods risk phosphate migration or ring-opening. Transfer hydrogenolysis is chosen because it selectively cleaves the benzyl-oxygen bonds under mild, neutral conditions, preserving the thermodynamic stability of the furanose ring[5].

  • Preparation: Dissolve 100 mg of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-15 mg) to the solution under a continuous flow of inert Argon gas to prevent premature ignition.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂). Maintain the reaction under a hydrogen balloon atmosphere at room temperature for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the fully protected and mono-protected intermediates are completely consumed.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free AhG-1,6-P2 as a stable, colorless glass or powder[5].

Protocol 2: Crystallographic Trapping of FBPase

Causality Note: The enzyme must be saturated with the substrate analog, metal ions, and the allosteric inhibitor simultaneously to force the population into the uniform T-state required for high-resolution diffraction[3][7].

  • Protein Preparation: Purify pig kidney FBPase (or human equivalent) and concentrate to 10–15 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.5).

  • Complex Formation: To the protein solution, add 5 mM of the freshly deprotected AhG-1,6-P2, 2 mM AMP, and varying concentrations of MnCl₂ (e.g., 5, 15, 100, and 300 µM) to map the high and low-affinity metal sites[3].

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 2 µL of the protein-ligand complex with 2 µL of a reservoir solution containing 10-15% Polyethylene Glycol (PEG) 3350 and 0.1 M HEPES (pH 7.0–7.5).

  • Incubation: Seal the wells and incubate at 20°C. Crystals typically form within 3 to 7 days.

  • Diffraction: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Subject to X-ray diffraction to achieve resolutions of 2.1–2.3 Å[3].

Workflow Step1 Step 1 Substrate Deprotection (Removal of Benzyl Groups) Step3 Step 3 Co-crystallization (AhG-1,6-P2 + AMP + Mn2+) Step1->Step3 Step2 Step 2 FBPase Purification (e.g., Pig Kidney FBPase) Step2->Step3 Step4 Step 4 X-Ray Diffraction (Resolution 2.1-2.3 Å) Step3->Step4 Step5 Step 5 Structural Refinement (T-state vs R-state Analysis) Step4->Step5

Caption: Experimental workflow for structural analysis of FBPase using AhG-1,6-P2.

Conclusion

The thermodynamic stability of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a triumph of chemical biology. By strategically protecting the vulnerable phosphate groups and eliminating the catalytically essential C2-hydroxyl, scientists have engineered a molecule that defies the rapid kinetics of FBPase. This allows for the precise, high-resolution mapping of allosteric and orthosteric interactions, paving the way for the rational design of novel metabolic inhibitors.

Sources

Exploratory

Structural Elucidation of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): A Comprehensive NMR Methodology

Executive Summary The accurate structural characterization of phosphorylated carbohydrate analogs is a critical bottleneck in the development of glycolytic inhibitors. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of phosphorylated carbohydrate analogs is a critical bottleneck in the development of glycolytic inhibitors. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a highly lipophilic, protected synthetic intermediate of 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP). Because the core tetrahydrofuran ring lacks a C2​ axis of symmetry, the molecule presents a complex, asymmetric spin system.

This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the structure, stereochemistry, and phosphorylation state of this compound. By interlocking 1D multinuclear data ( 1 H, 13 C, 31 P) with 2D correlation networks, we establish a robust analytical framework that eliminates false positives and ensures high-fidelity structural validation.

Biological Context & Chemical Significance

To understand the analytical requirements, we must first understand the molecule's biological trajectory. The parent core,1[1], is a natural phytotoxin isolated from the fungal pathogen Fusarium solani. In vivo, AhG is bioactivated by host glycolytic kinases into 2[2].

AhG-1,6-bisP acts as a potent, competitive 3[3] and an allosteric modulator of phosphofructokinase (PFK). The dibenzyl-protected variant discussed here is synthesized to mask the highly polar phosphate groups, either for purification purposes or to enhance cellular permeability in prodrug strategies prior to intracellular or catalytic deprotection.

G F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK FBP Fructose-1,6-bisphosphate (Fru-1,6-bisP) PFK->FBP Aldolase Fru-1,6-bisP Aldolase FBP->Aldolase Products DHAP + GAP (Glycolysis Continues) Aldolase->Products AhG 2,5-Anhydro-D-glucitol (AhG) Kinase Plant Glycolytic Kinases AhG->Kinase AhGBP AhG-1,6-bisphosphate (AhG-1,6-bisP) Kinase->AhGBP AhGBP->PFK Allosteric Modulation AhGBP->Aldolase Competitive Inhibition

Fig 1. Bioactivation of AhG and subsequent competitive inhibition of glycolytic enzymes by AhG-1,6-bisP.

Structural Asymmetry: The Core Analytical Challenge

A critical, often-overlooked feature in the4[4] is the intrinsic asymmetry of the core. Unlike 2,5-anhydro-D-mannitol, which possesses a C2​ axis of symmetry rendering its two terminal hydroxymethyl groups chemically equivalent, the D-glucitol epimer is asymmetric ( C1​ point group).

Analytical Consequence: The C-1 and C-6 domains are chemically non-equivalent. Therefore, the 1,6-bis-(dibenzylphosphate) derivative will exhibit:

  • Two distinct 31 P resonances.

  • Two distinct sets of C-1/C-6 signals in both 1 H and 13 C spectra.

  • Diastereotopic splitting of the benzyl methylene protons due to the chiral environment of the adjacent tetrahydrofuran ring.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. We do not rely on a single 1D spectrum; instead, we use interlocking experiments where the structural hypothesis is cross-examined by different nuclear spins.

Step-by-Step Methodology
  • Sample Preparation (Causality of Solvent Choice):

    • Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterochloroform ( CDCl3​ , 99.8% D).

    • Why CDCl3​ ? The four benzyl groups render the molecule highly lipophilic. Protic solvents (like D2​O or CD3​OD ) are avoided to prevent potential transesterification or hydrolysis of the phosphate esters over the course of long 2D acquisitions.

  • 1D 1 H NMR (400/600 MHz):

    • Acquire with 16 scans, 2-second relaxation delay. This establishes the baseline integration of the 20 aromatic protons against the 6 core tetrahydrofuran protons.

  • 1D 13 C{ 1 H} NMR (100/150 MHz):

    • Acquire with 1024 scans. Proton decoupling simplifies the spectrum, but the 31 P- 13 C J -coupling will intentionally remain, splitting the C-1, C-6, and benzyl carbons into doublets ( 2JCP​≈5−6 Hz ). This splitting is our first built-in validation of successful phosphorylation.

  • 1D 31 P{ 1 H} NMR (162/242 MHz):

    • Acquire with 128 scans using an inverse-gated decoupling sequence to prevent Nuclear Overhauser Effect (NOE) buildup, allowing for accurate integration of the two expected distinct phosphorus environments.

  • 2D Correlation (COSY, HSQC, HMBC):

    • Execute 1 H- 1 H COSY to trace the continuous spin system of the ring (H-1 H-2 H-3 H-4 H-5 H-6).

    • Execute 1 H- 31 P HMBC to definitively link the benzyl protons and the C-1/C-6 protons to the phosphorus centers, ruling out unreacted starting materials or intermolecular mixtures.

G Prep Sample Prep (CDCl3, 400 MHz) OneD 1D NMR (1H, 13C, 31P) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD H1 Identify H1/H6 Diastereotopic Protons OneD->H1 P31 Resolve 31P Non-Equivalence OneD->P31 HMBC 31P-1H HMBC Linkage Confirmation TwoD->HMBC H1->HMBC P31->HMBC

Fig 2. Logical workflow for resolving the non-equivalent structural domains of the AhG derivative.

Multinuclear Spectral Analysis & Quantitative Data

The table below summarizes the expected high-resolution NMR parameters for the fully protected bisphosphate. Notice how the asymmetry of the D-glucitol core manifests in the chemical shifts.

Table 1: Consolidated NMR Chemical Shifts and Coupling Constants
NucleusStructural PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Diagnostic Value
1 H Aromatic (Ph-H)7.35 – 7.28m (20H)-Confirms presence of 4 benzyl groups.
1 H Benzyl −CH2​− 5.08, 5.06d, d (8H) 3JHP​=8.2 Splitting confirms direct attachment to phosphate.
1 H H-1a, H-1b4.25, 4.10ddd (2H) 2Jgem​=11.5 , 3JHP​=6.0 Diastereotopic protons at the asymmetric C-1.
1 H H-6a, H-6b4.20, 4.05ddd (2H) 2Jgem​=11.5 , 3JHP​=6.0 Diastereotopic protons at the asymmetric C-6.
1 H H-2, H-54.15, 4.08m, m (2H)-Tetrahydrofuran bridgehead protons.
13 C Benzyl −CH2​− 69.5, 69.4d, d 2JCP​=5.5 Carbon-Phosphorus coupling validates esterification.
13 C C-1, C-667.8, 67.5d, d 2JCP​=5.8 Distinct shifts prove lack of C2​ symmetry.
13 C C-2, C-582.5, 81.9s, s-Core ring carbons (shifted downfield by oxygen).
31 P P-1-0.85s-Phosphate at C-1 (Dialkyl phosphate region).
31 P P-6-0.92s-Phosphate at C-6 (Resolved due to asymmetry).

Note: Spectra referenced to TMS ( 1 H/ 13 C at 0.00 ppm) and 85% H3​PO4​ ( 31 P at 0.00 ppm).

2D NMR Workflows for Structural Validation

To finalize the self-validating system, the 1D assignments must be locked together using 2D correlation networks:

  • Multiplicity-Edited HSQC: This experiment differentiates CH2​ groups (blue/negative contours) from CH groups (red/positive contours). It will immediately isolate the C-1, C-6, and benzyl methylenes from the C-2, C-3, C-4, C-5 methines, confirming the integrity of the 2,5-anhydro ring.

  • 1 H- 31 P HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of structure. The experiment is tuned to long-range coupling ( J≈8 Hz ). We observe cross-peaks connecting the 31 P resonance at δ -0.85 to both the H-1 protons ( δ 4.25/4.10) and one set of benzyl protons ( δ 5.08). A separate set of cross-peaks will connect the 31 P resonance at δ -0.92 to the H-6 protons and the other set of benzyl protons. This explicitly proves that the molecule is a bisphosphate, rather than a mixture of monophosphates.

Conclusion

The NMR spectrum analysis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is governed by the fundamental asymmetry of its carbohydrate core. By recognizing the C1​ point group of the D-glucitol derivative early in the analytical process, researchers can accurately interpret the diastereotopic splitting and non-equivalent 31 P resonances. Utilizing a self-validating protocol of interlocking 1D and 2D NMR experiments ensures absolute confidence in the structural integrity of this vital glycolytic inhibitor precursor before it advances to deprotection and biological assay phases.

References

  • Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymesisan Essential Component of itsMechanism of Action Source: ResearchGate URL:[Link]

  • Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol Source: Journal of China Pharmaceutical University URL:[Link]

  • 2,5-anhydro-D-glucitol | C6H12O5 | CID 176465 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Preliminary Investigation of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Binding Sites

An In-Depth Structural and Methodological Guide Executive Summary The study of glycolytic and gluconeogenic enzymes frequently relies on the structural analog 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2). However...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural and Methodological Guide

Executive Summary

The study of glycolytic and gluconeogenic enzymes frequently relies on the structural analog 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2). However, delivering highly charged bisphosphates into living cells presents a significant barrier in drug development and metabolic profiling. The compound 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)[1] serves as a highly effective membrane-permeable prodrug. Once internalized, intracellular esterases cleave the bulky dibenzyl ester groups, liberating the active AhG-1,6-P2 probe[2]. This guide explores the structural mechanics of AhG-1,6-P2 binding sites across key metabolic targets and details self-validating protocols for investigating these interactions.

Chemical Rationale: The Anomeric Carbon and Prodrug Mechanics

Fructose-1,6-bisphosphate (Fru-1,6-P2) is highly unstable in crystallographic and cellular assays due to rapid enzymatic turnover. AhG-1,6-P2 circumvents this by lacking the C2 anomeric hydroxyl group[3].

  • Causality for Structural Biology: The absence of the C2 hydroxyl locks the sugar ring into a single furanose-like conformation, preventing mutarotation. This makes it an ideal, non-hydrolyzable substrate analog for capturing transient enzyme states (e.g., the T-state of Fructose-1,6-bisphosphatase)[4].

  • Causality for Cellular Assays: The dibenzylphosphate moieties mask the negative charges of the phosphate groups, allowing passive diffusion across the lipid bilayer[1]. Without this modification, the hydrophilic bisphosphate would require cellular permeabilization techniques that inherently disrupt physiological relevance.

Pathway Prodrug 2,5-AhG-1,6-bis-(dibenzylphosphate) (Membrane Permeable) Membrane Cellular Uptake Prodrug->Membrane Esterase Intracellular Esterases (Deprotection) Membrane->Esterase ActiveProbe 2,5-AhG-1,6-bisphosphate (Active Probe) Esterase->ActiveProbe FBPase FBPase (Active Site Binding) ActiveProbe->FBPase Metal Sites 1 & 2 Aldolase Aldolase (Competitive Inhibition) ActiveProbe->Aldolase Blocks Schiff Base PYK Pyruvate Kinase (Allosteric Activation) ActiveProbe->PYK Effector Pocket

Intracellular activation pathway of the dibenzylated prodrug and subsequent target engagement.

Structural Mapping of Key Target Binding Sites
3.1 Fructose-1,6-bisphosphatase (FBPase)

AhG-1,6-P2 is the gold standard for mapping the FBPase active site[5]. High-resolution X-ray crystallography (e.g., PDB: 1FPE, 1FBC) demonstrates that the active site accommodates two divalent metal ions (Mn2+ or Zn2+)[5][6].

  • Metal Site 1 (High Affinity): Coordinated by Glu-97, Asp-118, Glu-280, and the 1-phosphate group of AhG-1,6-P2[6].

  • Metal Site 2 (Low Affinity): Coordinated by Glu-97, Asp-118, the carbonyl oxygen of Leu-120, and the 1-phosphate group[6].

  • Allosteric Shift: Upon AMP binding (T-state transition), conformational changes displace the metal ion at Site 2 so that it no longer coordinates with the 1-phosphate group, effectively halting nucleophilic attack[4].

3.2 Fructose-1,6-bisphosphate Aldolase

AhG-1,6-P2 acts as a potent competitive inhibitor of plant and human aldolases (Ki ≈ 103 µM)[7].

  • Mechanistic Blockade: Normal aldolase catalysis requires the C2 anomeric hydroxyl of Fru-1,6-P2 to form a covalent Schiff base with the zeta-amino group of Lysine 225[7]. Because AhG-1,6-P2 lacks this hydroxyl, the Schiff base cannot form, resulting in a dead-end enzyme-inhibitor complex[7].

3.3 Pyruvate Kinase (PYK) & Phosphofructokinase (PFKM)
  • PYK Allostery: In human liver pyruvate kinase, AhG-1,6-P2 binds the allosteric effector site, mimicking the β-anomer of Fru-1,6-P2. The second phosphate is critical for this tight effector binding[3].

  • PFKM Inhibition: Recent studies indicate that pharmacological inhibition of PFKM using 1 mM AhG-1,6-P2 significantly modulates innate immune responses, such as downregulating IRF7 during viral infections[8].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary orthogonal checks.

Protocol 1: Intracellular Deprotection and Target Engagement (CETSA)

Objective: Validate that the dibenzylphosphate prodrug is successfully cleaved in cellulo and engages the target enzyme.

  • Causality: If the dibenzyl groups are not cleaved, the bulky aromatic rings will sterically clash with the active site of FBPase or Aldolase, yielding false negatives.

  • Step 1 (Incubation): Treat A549 cells with 1 mM 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)[8] for 4 hours.

  • Step 2 (Self-Validation via LC-MS/MS): Lyse a sub-aliquot of cells and perform LC-MS/MS. Checkpoint: You must observe the disappearance of the parent mass and the appearance of the deprotected AhG-1,6-P2 mass. If the prodrug remains intact, extend incubation time or verify cellular esterase activity.

  • Step 3 (CETSA): Heat intact cells across a temperature gradient (40°C–70°C). Lyse and isolate the soluble fraction.

  • Step 4 (Western Blot): Probe for FBPase or PFKM. An observed thermal shift (ΔTm > 2°C) confirms intracellular target engagement by the deprotected probe.

Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Objective: Map the atomic coordinates of the AhG-1,6-P2 binding site.

  • Causality: We strictly use the deprotected AhG-1,6-P2 for in vitro crystallography. The dibenzyl ester form is chemically incompatible with the highly constrained FBPase active site and will precipitate in the crystallization buffer.

  • Step 1 (Complex Formation): Incubate 10 mg/mL recombinant FBPase with 5 mM AhG-1,6-P2 and 300 µM MnCl2[4]. Checkpoint: Include a control well without the ligand to verify that crystallization is ligand-dependent.

  • Step 2 (Crystallization): Utilize the hanging-drop vapor diffusion method at 20°C against a reservoir containing PEG and Tris buffer (pH 7.5).

  • Step 3 (Diffraction & Phasing): Collect X-ray diffraction data. Refine structures at a resolution of 2.1–2.6 Å[6].

  • Step 4 (Density Mapping): Model the ligand into the Fo-Fc difference electron density map, specifically verifying the distances between the 1-phosphate oxygen and Metal Sites 1 and 2[5].

Workflow S1 Step 1: Complex Formation Recombinant Enzyme + AhG-1,6-P2 + Mn2+ S2 Step 2: Crystallization Hanging-drop vapor diffusion S1->S2 S3 Step 3: X-Ray Diffraction Resolution 2.1 - 2.6 Å S2->S3 S4 Step 4: Density Mapping Identify Metal & Ligand Coordinates S3->S4

Self-validating crystallographic workflow for mapping AhG-1,6-P2 binding sites.

Quantitative Data Summary

The following table synthesizes binding and structural data for AhG-1,6-P2 across its primary enzymatic targets:

Target EnzymeBinding SiteAffinity / InhibitionStructural ConsequenceReference
FBPase Active SiteKd ≈ 15 - 100 µM (Mn2+ dependent)Coordinates Metal Site 1; captures T-state[4],[5]
Aldolase Catalytic PocketKi ≈ 103 µMPrevents Schiff base formation (Lys 225)[7]
Pyruvate Kinase Allosteric SiteKix ≈ 0.07 - 1 mMInduces allosteric activation[3]
PFKM Active SiteInhibitory at 1 mMSuppresses glycolysis and IRF7 expression[8]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization Techniques for 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 2,5-Anhydro-D-glucitol-1,6-bis-(dib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (Molecular Formula: C₃₄H₃₈O₁₁P₂; MW: 684.61) is a highly specialized, synthetic intermediate and lipophilic prodrug-like analog of 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P₂)[1][2].

In structural biology and enzymology, the fully deprotected AhG-1,6-P₂ serves as a non-hydrolyzable, locked-furanose analog of fructose-1,6-bisphosphate (FBP). It has been utilized extensively in X-ray crystallographic studies to elucidate the allosteric regulation and catalytic mechanisms of fructose-1,6-bisphosphatase (FBPase) and aldolase[3][4]. Furthermore, it acts as a potent competitive inhibitor of glycolytic kinases, which has profound implications for cellular metabolism and innate immunity[5][6].

While the deprotected bisphosphate is highly water-soluble, the tetrabenzyl-protected intermediate presents unique physical chemistry challenges. The presence of four flexible benzyl rings imparts immense lipophilicity and conformational entropy to the molecule. Consequently, during purification, this molecule exhibits a notorious tendency to undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystalline lattice[7][8]. This application note details robust, thermodynamically controlled crystallization protocols designed to overcome these kinetic barriers.

Physicochemical Profiling & Solvent Selection

To design a self-validating crystallization system, we must exploit the differential solubility conferred by the dibenzyl phosphate moieties. The molecule is highly soluble in moderately polar aprotic solvents but strictly insoluble in non-polar aliphatic hydrocarbons[9].

Table 1: Solvent Matrix for 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Solvent CategoryRepresentative SolventsSolubility ProfileRole in Crystallization Workflow
Primary (Good) Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc)>100 mg/mLDissolves crude material; establishes the initial thermodynamic state.
Antisolvent (Poor) Hexanes, Pentane, Diethyl Ether (Et₂O)<1 mg/mLDrives supersaturation; dictates the nucleation rate.
Additive/Modifier Methanol (Trace amounts)ModerateDisrupts amorphous hydrogen-bonding networks; lowers the oiling-out boundary.
Mechanistic Insights: The "Oiling Out" Phenomenon

In dibenzyl-protected carbohydrates, rapid addition of an antisolvent pushes the system rapidly past the metastable zone and across the binodal curve. Because the bulky benzyl groups require time to adopt the specific conformation required for lattice packing, the system minimizes free energy by separating into a solute-rich liquid phase (oil) and a solvent-rich continuous phase[8]. To prevent this, our protocols rely on slow supersaturation generation, ensuring the system remains in the metastable zone where crystalline nucleation is kinetically favored over LLPS.

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization (For X-Ray Quality Single Crystals)

Causality: This method utilizes the differential vapor pressures of a solvent/antisolvent pair to achieve an extremely slow, isothermal increase in supersaturation. This avoids the kinetic trap of oiling out, allowing the flexible benzyl groups time to pack into a highly ordered lattice.

  • Dissolution: Dissolve 10 mg of purified 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in 0.5 mL of anhydrous DCM in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Rationale: Removes heterogeneous nucleation sites (dust/particulates) that could trigger premature, disordered precipitation.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of pentane or diethyl ether (the antisolvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the assembly in a vibration-free incubator at 4°C.

  • Harvesting: Over 7–14 days, the volatile antisolvent will slowly diffuse into the DCM. Inspect under a polarized light microscope. Once distinct birefringent crystals form, carefully decant the mother liquor, wash the crystals with cold pentane, and dry under a gentle stream of nitrogen.

Protocol B: Controlled Cooling and Seeding (For Bulk Scale-Up)

Causality: For gram-scale purification, vapor diffusion is kinetically impractical. This protocol uses a binary solvent system with precise thermal control to force nucleation before the LLPS boundary is crossed.

  • Saturation: Dissolve 1.0 g of the crude compound in 5 mL of hot EtOAc (60°C) in a round-bottom flask equipped with a magnetic stirrer.

  • Antisolvent Titration: Slowly add warm hexanes (55°C) dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Self-Validation/Correction: Immediately add 0.2–0.5 mL of hot EtOAc until the solution turns completely clear again. Rationale: This is a self-validating step ensuring the system is exactly at the solubility limit but completely isotropic, safely avoiding the LLPS boundary.

  • Cooling Profile: Program the heating mantle/bath to cool at a strictly controlled rate of 0.1°C/min down to 20°C.

  • Seeding: When the temperature reaches 45°C (within the metastable zone), introduce 1–2 mg of pure seed crystals. If seed crystals are unavailable, apply acoustic cavitation (sonication) for 5 seconds to induce primary nucleation.

  • Isolation: Continue cooling to 4°C and hold for 12 hours to maximize yield. Filter the resulting white crystalline solid through a sintered glass funnel, wash with cold hexanes, and dry in a vacuum desiccator (ambient temp, <10 mbar) to constant weight.

Process Visualization

CrystallizationWorkflow Crude Crude 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) Dissolve Dissolution in Primary Solvent (e.g., EtOAc or DCM) Crude->Dissolve Filter Hot Filtration (0.22 µm PTFE) Dissolve->Filter Antisolvent Antisolvent Introduction (e.g., Hexanes or Et2O) Filter->Antisolvent PhaseSep Phase Separation / Oiling Out (Kinetic Trap) Antisolvent->PhaseSep Rapid addition Nucleation Controlled Nucleation (Seeding or Sonication) Antisolvent->Nucleation Slow diffusion PhaseSep->Dissolve Re-heat & Add Solvent Growth Crystal Growth (Isothermal, 4°C) Nucleation->Growth Harvest Filtration & Vacuum Drying (Pure Crystals) Growth->Harvest

Workflow for crystallizing dibenzyl-protected sugar phosphates, avoiding the oiling out kinetic trap.

References

  • SmallMolecules.com. "2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (25mg) from Felix_Musechem".1

  • PNAS. "Crystallographic evidence for the action of potassium, thallium, and lithium ions on fructose-1,6-bisphosphatase." 3

  • PubMed. "Crystallographic studies of the catalytic mechanism of the neutral form of fructose-1,6-bisphosphatase". 4

  • Santa Cruz Biotechnology. "2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) | SCBT". 2

  • ResearchGate. "Chemical structure of (A) AhG, (B) AhG-BP, (C) fructose, and (D) Fru-1,6-bisP." 5

  • PNAS. "ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate". 6

  • MDPI. "Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose". 7

  • The Royal Society of Chemistry. "Design, synthesis and biological evaluation of carbohydrate-functionalized cyclodextrins and liposomes for hepatocyte-specific t". 9

  • Canadian Science Publishing. "Syntheses of glycosyl phosphates by phase transfer catalysis". 8

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) synthesis

Welcome to the Technical Support Center for Carbohydrate and Phosphoramidite Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate and Phosphoramidite Chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with phosphorylated carbohydrate analogs.

2,5-Anhydro-D-glucitol-1,6-bisphosphate is a highly valuable structural analog of fructose-1,6-bisphosphate. It functions as a potent competitive inhibitor of fructose bis-phosphate aldolases[1] and phosphofructokinase (PFKM), making it a critical tool in metabolic research and antiviral drug development (e.g., against Influenza A)[2]. Furthermore, its bioactivation by glycolytic kinases mimics natural fructose metabolism, providing unique pathways for targeted metabolic inhibition[3].

However, synthesizing its protected precursor—2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) —is notoriously challenging. The presence of four unprotected hydroxyl groups on the furanose ring often leads to poor regioselectivity, incomplete oxidation, and product degradation during purification. This guide provides a causally-driven, self-validating methodology to optimize your synthetic yield.

Synthetic Workflow & Mechanistic Pathway

The synthesis relies on the kinetic preference of primary alcohols (C1, C6) over secondary alcohols (C3, C4) during phosphitylation, followed by an in situ oxidation step.

Pathway N1 2,5-Anhydro-D-glucitol (Starting Material) N2 Phosphitylation Dibenzyl N,N-diisopropylphosphoramidite 1H-Tetrazole, DCM N1->N2 Regioselective 1,6-OH attack (-20°C) N3 Phosphite Intermediate (P(III) Species) N2->N3 2.15 eq phosphoramidite N4 Oxidation t-BuOOH or mCPBA N3->N4 In situ oxidation (-78°C) N5 Crude 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) N4->N5 Aqueous Quench N6 Purification TEA-Treated Silica Gel N5->N6 Prevents Phosphate Hydrolysis N7 Target Compound (Yield >85%) N6->N7

Workflow for the regioselective synthesis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Quantitative Yield Optimization Data

Understanding the causality behind each reaction parameter is critical. The table below summarizes how specific condition adjustments directly impact the isolated yield by suppressing known side reactions.

ParameterSub-optimal ConditionOptimized ConditionCausal Impact on Yield
Phosphoramidite Eq. >2.5 equivalents2.15 equivalents Prevents over-phosphorylation at the secondary 3,4-OH positions.
Phosphitylation Temp 0°C to Room Temp-20°C Enhances the kinetic selectivity for the less sterically hindered 1,6-primary alcohols.
Oxidant Selection mCPBA (solid)t-BuOOH (in decane) Eliminates acidic byproducts (m-chlorobenzoic acid) that prematurely cleave dibenzyl groups.
Oxidation Temp 0°C-78°C to 0°C Prevents thermal degradation and side-reactions of the highly reactive P(III) intermediate.
Silica Gel Prep Untreated Silica1% TEA-treated Silica Neutralizes acidic silanols, preventing phosphate migration and hydrolysis during chromatography.
Overall Isolated Yield ~35 - 45%>85%

Self-Validating Step-by-Step Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if the current transformation is incomplete.

Step 1: Regioselective Phosphitylation

  • Flame-dry a 100 mL round-bottom flask and purge with argon.

  • Dissolve 2,5-Anhydro-D-glucitol (1.0 eq, 5.0 mmol) and freshly sublimed 1H-tetrazole (6.0 eq, 30.0 mmol) in 40 mL of strictly anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Causality: Lower temperatures lock the conformation of the furanose ring, maximizing the steric differentiation between primary and secondary alcohols.

  • Add dibenzyl N,N-diisopropylphosphoramidite (2.15 eq, 10.75 mmol) dropwise over 30 minutes via a syringe pump.

  • Stir for 2 hours at -20°C.

  • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (EtOAc/Hexane 1:1, Cerium Ammonium Molybdate (CAM) stain). You should observe a single major spot (Rf ~0.6) corresponding to the P(III) intermediate. The absence of the highly polar starting material at the baseline confirms complete phosphitylation.

Step 2: In Situ Oxidation

  • Cool the reaction mixture further to -78°C (dry ice/acetone bath).

  • Add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 3.0 eq, 15.0 mmol) dropwise over 15 minutes. Causality: t-BuOOH in decane is preferred over mCPBA because it avoids the generation of m-chlorobenzoic acid, which can catalyze the deprotection of the dibenzyl esters.

  • Allow the reaction to slowly warm to 0°C over 2 hours.

  • Self-Validation Checkpoint 2: ³¹P NMR of a crude aliquot should show a clean shift from ~140 ppm (P(III) phosphite) to ~ -1.5 ppm (P(V) phosphate). If peaks remain at 140 ppm, oxidation is incomplete.

Step 3: Quenching and Workup

  • Quench the reaction at 0°C by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxides.

  • Dilute with 50 mL DCM, separate the layers, and wash the organic layer with saturated NaHCO₃ (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature no higher than 30°C.

Step 4: Base-Neutralized Purification

  • Prepare a flash chromatography column using silica gel that has been slurried in Hexanes containing 1% Triethylamine (TEA) .

  • Load the crude residue and elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 40:60), ensuring the eluent constantly contains 0.5% TEA .

  • Pool the product fractions and concentrate to yield the pure 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Troubleshooting & FAQs

Q: Why am I recovering a complex mixture of mono-, bis-, and tris-phosphorylated products instead of the pure 1,6-bisphosphate? A: 2,5-Anhydro-D-glucitol possesses four hydroxyl groups. While the 1- and 6-hydroxyls are primary (and kinetically favored), the 3- and 4-hydroxyls are secondary. If you use an excess of the phosphitylating agent or run the reaction at room temperature, you override this kinetic preference, leading to over-phosphorylation. Resolution: Strictly limit dibenzyl N,N-diisopropylphosphoramidite to exactly 2.15 equivalents and maintain the reaction temperature at -20°C during the addition phase.

Q: My ³¹P NMR shows the expected product peaks around -1.5 ppm, but also significant peaks around 140 ppm. What went wrong? A: Peaks at 140 ppm indicate the presence of unoxidized P(III) phosphite intermediates. This occurs if the oxidant is added too rapidly, if the reaction is quenched prematurely, or if the t-BuOOH reagent has degraded. Resolution: Ensure you are using fresh t-BuOOH. Add the oxidant dropwise at -78°C to manage the exotherm, and allow the mixture to slowly warm to 0°C over a full 2 hours before aqueous quenching.

Q: Why does my product degrade into a sticky, unresolvable smear during silica gel flash chromatography? A: Dibenzyl phosphate esters are highly sensitive to the slightly acidic silanol groups present on standard, untreated silica gel. This acidity catalyzes premature debenzylation or phosphate migration. Resolution: You must pre-neutralize your silica gel. Flush the column with 1-2% triethylamine (TEA) in hexanes prior to loading your sample, and maintain 0.5% TEA in your eluent throughout the purification process.

Q: Can I use dibenzyl chlorophosphate instead of the phosphoramidite method? A: While possible, dibenzyl chlorophosphate requires the use of pyridine or DMAP as a base, which often requires room temperature or heating to achieve full conversion. This elevated temperature drastically reduces the regioselectivity for the 1,6-positions, resulting in much lower yields compared to the phosphoramidite/tetrazole method.

References

  • Separate synthesis and evaluation of glucitol bis-phosphate and mannitol bis-phosphate, as competitive inhibitors of fructose bis-phosphate aldolases.
  • Chemical structure of (A) AhG, (B) AhG-BP, (C) fructose, and (D) Fru-1,6-bisP.
  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate.

Sources

Optimization

Technical Support Center: Handling and Storage of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Welcome to the Technical Support Center for 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) . This resource is designed for researchers, analytical scientists, and drug development professionals who utilize this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) . This resource is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as a lipophilic prodrug, synthetic intermediate, or metabolic analog in pyruvate kinase and aldolase studies[1].

Because this molecule contains highly sensitive dibenzyl phosphate ester groups, improper handling rapidly leads to debenzylation and phosphoester hydrolysis[2][3]. This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to ensure the structural integrity of your compound from receipt to assay.

Mechanistic Causality of Degradation

To prevent degradation, it is critical to understand why 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) degrades. The core vulnerability lies not in the stable tetrahydrofuran ring of the 2,5-anhydro-D-glucitol core, but in the dibenzyl phosphate moieties .

Phosphoric acid triesters are inherently susceptible to nucleophilic attack[3]. When exposed to moisture, water molecules act as nucleophiles, attacking the electrophilic phosphorus atom or the benzylic carbon.

  • Debenzylation: Traces of acid protonate the ester oxygen, turning the benzyl group into an excellent leaving group. This results in the loss of benzyl alcohol and the formation of mono-benzyl or free phosphate impurities.

  • Transesterification: If stored in protic solvents (like methanol or ethanol), the solvent can replace the benzyl groups.

Degradation A 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (Intact Molecule) B Moisture (H2O) Nucleophilic Attack A->B Exposure C Acid/Base Traces Catalysis A->C Solvent Impurity D Debenzylation (-90 Da Mass Shift) B->D Hydrolysis E Phosphoester Cleavage (Loss of Phosphate) B->E Hydrolysis C->D Catalysis F Mono-benzyl / Free Phosphate (Degraded Impurities) D->F E->F

Mechanistic pathways of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) degradation.

Quantitative Stability Data

Dibenzyl phosphate derivatives are strictly classified as "Moisture Sensitive"[2]. The table below summarizes the maximum reliable shelf-life based on the physical state and storage temperature[4].

Storage StateTemperatureAtmosphereExpected Shelf-LifePrimary Degradation Risk
Pure Solid (Powder) -20°CArgon / NitrogenUp to 3 YearsMinimal (if kept strictly anhydrous)
Pure Solid (Powder) +4°C (Fridge)Desiccated< 3 MonthsSlow ambient hydrolysis
In Solvent (e.g., DCM) -80°CSealed6 MonthsSolvent-mediated hydrolysis
In Solvent (e.g., DCM) -20°CSealed1 MonthAccelerated debenzylation
In Aqueous Buffer +25°CAmbient< 12 HoursRapid ester cleavage

Troubleshooting & FAQs

Q1: My LC-MS analysis of the stored compound shows a major peak with a mass shift of -90 Da. What happened? A: A loss of 90 Da corresponds to the loss of a benzyl group (Molecular Weight 91, minus a proton during ionization). This indicates debenzylation due to moisture exposure during storage or the use of an acidic solvent[3]. Ensure your storage vials are purged with Argon and that you are not using aged chloroform, which can generate trace hydrochloric acid over time.

Q2: Can I prepare a stock solution in DMSO or Methanol for long-term storage at -80°C? A: No. Methanol is a nucleophilic protic solvent that will cause transesterification, replacing your benzyl groups with methyl groups. DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture, which acts as a nucleophile to hydrolyze the phosphate ester[2]. If you must handle it in solution, use anhydrous Dichloromethane (DCM) or Acetonitrile (ACN), but always evaporate the solvent for long-term storage.

Q3: The compound arrived as a frozen solid/oil. Can I just open it and weigh out what I need? A: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the compound. Because the dibenzyl phosphate groups are highly moisture-sensitive, this single event can initiate irreversible hydrolysis[2]. You must equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.

Self-Validating Protocol: Aliquoting and Storage

To prevent freeze-thaw cycles and moisture condensation, we strongly recommend aliquoting the compound upon receipt. This protocol is a self-validating system : it ends with an analytical verification step to ensure the handling process did not compromise the molecule.

Step-by-Step Methodology
  • Temperature Equilibration: Place the newly received, sealed vial in a vacuum desiccator at room temperature for 30–60 minutes. Do not open the vial while cold.

  • Anhydrous Reconstitution: In a dry box or under an inert gas stream (Nitrogen or Argon), dissolve the bulk compound in a highly volatile, anhydrous solvent (e.g., anhydrous DCM or Acetonitrile). Never use alcohols or unpurified chloroform.

  • Aliquoting: Rapidly dispense the solution into single-use, amber glass vials (to prevent potential photolytic degradation).

  • Solvent Evaporation: Gently blow a stream of dry Argon or Nitrogen over the aliquots until the solvent is completely evaporated, leaving a dry film or powder.

  • Secondary Drying: Place the open aliquot vials in a vacuum desiccator for 2 hours to remove trace residual solvent.

  • Sealing and Storage: Purge each vial with Argon, cap tightly with PTFE-lined septa, and store immediately at -20°C or -80°C[4].

  • Integrity Validation (Quality Control): Take one representative aliquot and analyze it via ³¹P NMR or LC-MS .

    • Validation Criteria: ³¹P NMR should show a single sharp peak corresponding to the protected phosphate. The appearance of upfield shifted peaks indicates the formation of mono-benzyl phosphate impurities.

Workflow S1 1. Receive Lyophilized Powder S2 2. Equilibrate to Room Temp (Desiccator, 30 mins) S1->S2 S3 3. Reconstitute in Dry Solvent (Anhydrous DCM/ACN) S2->S3 S4 4. Aliquot into Single-Use Vials S3->S4 S5 5. Evaporate Solvent (Argon/N2 Stream) S4->S5 S6 6. Store at -20°C or -80°C (Inert Atmosphere) S5->S6 S7 7. Validate Integrity (31P NMR / LC-MS) S6->S7

Self-validating workflow for aliquoting and long-term storage of moisture-sensitive phosphates.

References

  • Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymesisan Essential Component of itsMechanism of Action. ResearchGate. Available at:[Link]

  • Dealkylation and Debenzylation of Triesters of Phosphoric Acid. National and Kapodistrian University of Athens (UOA). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals synthesizing carbohydrate-based metabolic inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals synthesizing carbohydrate-based metabolic inhibitors.

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a critical protected intermediate in the synthesis of 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP). Because AhG-1,6-bisP lacks an anomeric hydroxyl group, it acts as a potent, non-cleavable competitive inhibitor of fructose-1,6-bisphosphate aldolase and is heavily utilized in enzymology and immunology research, such as mapping ARRDC4-mediated glycolysis pathways[1].

The standard synthesis involves the phosphitylation of 2,5-anhydro-D-glucitol using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by in situ oxidation (e.g., with m-CPBA or H₂O₂)[2]. However, the extraction and purification of the resulting phosphotriester are notoriously difficult due to the molecule's amphiphilic nature and extreme pH sensitivity. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-yield recovery of your target compound.

I. Troubleshooting Guide & FAQs

Q1: Why am I getting severe, unbreakable emulsions during the aqueous workup?

The Causality: Emulsions in this workflow are typically caused by the formation of amphiphilic impurities—specifically, monobenzyl phosphate derivatives or unreacted partially protected sugars. These molecules act as surfactants at the aqueous-organic interface. Additionally, residual tetrazole salts from the phosphitylation step can increase the interfacial tension. The Solution: Do not vigorously shake the separatory funnel. Instead, gently invert it. If an emulsion has already formed, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic compounds into the organic phase (salting out). If the emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q2: My NMR shows a significant loss of benzyl groups (monobenzyl phosphate formation). What went wrong?

The Causality: Dibenzyl phosphate esters are highly susceptible to hydrolysis. Under acidic conditions, they undergo alkyl-oxygen cleavage due to the thermodynamic stability of the leaving benzyl cation[3]. If your oxidation step (e.g., using m-CPBA) generates acidic byproducts (like m-chlorobenzoic acid) and you do not immediately buffer the solution, the phosphate groups will rapidly debenzylate. The Solution: You must quench the oxidation reaction with cold, saturated aqueous NaHCO₃ immediately. The pH of the aqueous layer must be strictly maintained between 7.0 and 7.5.

Q3: How do I separate residual dibenzyl phosphite from my bisphosphorylated product?

The Causality: Excess dibenzyl N,N-diisopropylphosphoramidite is often used to drive the bisphosphorylation to completion. Upon oxidation and workup, this excess is converted into dibenzyl phosphite or dibenzyl phosphate, which co-extracts into the organic layer. The Solution: These cannot be removed by simple extraction. You must utilize silica gel chromatography. Because the product is highly polar but not a salt, use a gradient of Hexane/Ethyl Acetate. Avoid using Methanol in the eluent, as it can cause transesterification of the phosphate groups or drag polar impurities off the column.

II. Impurity Profiling and Resolution Data

To effectively troubleshoot, you must be able to identify and target specific impurities. The table below summarizes the quantitative and qualitative data for common contaminants in this workflow.

ImpurityCausality / SourceDetection MethodRemoval Strategy
Monobenzyl phosphates Acidic hydrolysis of the phosphotriester during workup[3].³¹P NMR: Upfield shift relative to the triester. TLC: Stays at baseline (highly polar).Partition into the aqueous layer using a mildly basic (pH 7.5) NaHCO₃ wash.
Dibenzyl phosphite Oxidized excess phosphoramidite reagent[2].¹H NMR: Characteristic large P-H coupling doublet (~7.0 ppm, J > 600 Hz).Silica gel chromatography (elutes faster than the bisphosphate product).
m-Chlorobenzoic acid Byproduct of m-CPBA oxidation.¹H NMR: Aromatic signals distinct from benzyl groups.Exhaustive washing with cold, saturated NaHCO₃ until aqueous pH remains >7.
Monophosphorylated sugar Incomplete reaction (insufficient equivalents or time).TLC: Intermediate Rf. MS: [M+Na]⁺ at ~431 m/z.Chromatographic separation; optimize reaction with 2.5–3.0 eq of phosphoramidite.

III. Self-Validating Extraction & Purification Protocol

This protocol is designed as a self-validating system. At critical junctions, specific checks are embedded to ensure the chemical integrity of the 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is maintained.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Thermal Control: Cool the crude reaction mixture (typically in CH₂Cl₂) to 0 °C using an ice bath. Mechanistic note: Lower temperatures suppress the activation energy required for nucleophilic attack on the phosphorus center.

  • Basic Quench: Slowly add an equal volume of cold, saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Validation Check 1: Stop stirring and allow the layers to separate. Test the pH of the upper aqueous layer using pH paper. If pH < 7.0 , add more NaHCO₃. The system must be slightly basic to ensure all m-chlorobenzoic acid is converted to its water-soluble sodium salt and to prevent alkyl-oxygen cleavage of the benzyl groups.

  • Phase Separation: Transfer to a separatory funnel. Gently invert to mix. Extract the organic layer.

  • Aqueous Wash: Wash the organic layer once with 10% aqueous Na₂S₂O₃ (to destroy residual peroxides) and once with saturated brine (to break micro-emulsions and remove residual water).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

Phase 2: Chromatographic Purification
  • Column Preparation: Pack a silica gel column using Hexane containing 1% Triethylamine (TEA). Mechanistic note: Pre-treating the silica with TEA neutralizes the acidic silanol groups, which can otherwise catalyze the debenzylation of your product on the column.

  • Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂ and load it onto the column.

  • Elution: Run a gradient from 100% Hexane to 30:70 Hexane:Ethyl Acetate.

  • Validation Check 2 (TLC Monitoring): Spot fractions on silica TLC plates. Visualize using Hanessian's Stain (Ceric Ammonium Molybdate) and heat[4]. The bisphosphorylated product will appear as a dark blue spot. Dibenzyl phosphite will elute first, followed by the target product.

  • Concentration: Pool the product-containing fractions and concentrate in vacuo to yield pure 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) as a viscous oil.

IV. Extraction & Troubleshooting Workflow

The following logic diagram maps the critical decision points during the extraction phase to prevent product loss.

ExtractionWorkflow Start Crude Reaction Mixture (Phosphorylation & Oxidation) Quench Quench & Wash (Cold Saturated NaHCO3) Start->Quench Emulsion Emulsion Formed? Quench->Emulsion Celite Filter through Celite or add Brine/EtOAc Emulsion->Celite Yes PhaseSep Phase Separation (Verify Aqueous pH > 7.0) Emulsion->PhaseSep No Celite->PhaseSep Aqueous Aqueous Phase (Salts, Monophosphates) PhaseSep->Aqueous Discard Organic Organic Phase (Bisphosphate + Reagents) PhaseSep->Organic Keep Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Organic->Chromatography Pure Pure 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) Chromatography->Pure

Workflow for the extraction and purification of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

V. References

  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate. Proceedings of the National Academy of Sciences (PNAS). URL:[Link][1]

  • Synthesis and Docking Studies of Glycolipids Inspired by Bacteroides fragilis Lipid A. PubMed Central (PMC). URL:[Link][2]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. URL:[Link][3]

  • Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega. URL:[Link][4]

Sources

Optimization

resolving low aqueous solubility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Resolving Low Aqueous Solubility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Low Aqueous Solubility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering precipitation, assay failure, or formulation challenges when working with 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) .

As a highly lipophilic protected intermediate, this compound requires specific handling depending on your experimental endpoint. Below, we provide field-validated troubleshooting FAQs, causality-driven protocols, and mechanistic workflows to ensure the integrity of your data.

Diagnostic FAQ: Understanding the Solubility Barrier

Q: Why does my 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) immediately precipitate when added to aqueous assay buffers (e.g., PBS, HEPES)? A: The insolubility is a direct consequence of the four bulky, non-polar benzyl groups protecting the 1,6-bisphosphate moieties. These groups mask the negative charges of the phosphate anions, dramatically increasing the molecule's partition coefficient (LogP) and rendering it highly hydrophobic. In an aqueous environment, water molecules cannot form favorable hydrogen bonds with the benzyl rings, leading to rapid hydrophobic aggregation and precipitation.

Q: I am trying to use this compound to allosterically activate Pyruvate Kinase in an in vitro enzymatic assay. Can I just dissolve it in 100% DMSO and spike it in? A: No. You are likely using the wrong molecular form for your assay. While DMSO will dissolve the dibenzyl-protected compound, the protected form is biologically inactive. Pyruvate Kinase requires the free phosphate groups to induce the necessary conformational shift for allosteric activation[1]. The benzyl groups physically block the molecule from binding to the enzyme's allosteric pocket[2]. To resolve this, you must physically remove the benzyl groups via catalytic hydrogenolysis (See Protocol A ) to yield the active, highly water-soluble 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2) [3].

Q: What if my specific goal is to study the protected prodrug form (e.g., testing cellular permeability or prodrug cleavage kinetics)? A: If you must maintain the benzyl protecting groups, you cannot rely on standard aqueous buffers. Instead, you must use a formulation strategy that shields the hydrophobic benzyl groups from the aqueous environment. We recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (See Protocol B ). The cyclodextrin's hydrophobic inner cavity encapsulates the benzyl rings, while its hydrophilic exterior maintains aqueous solubility without the denaturing effects of harsh co-solvents[4].

Experimental Decision Matrix

To guarantee experimental success, your solubilization strategy must be dictated by your end goal. Use the workflow below to determine the correct protocol.

SolubilizationWorkflow A 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (LogP > 5, Insoluble in Water) B What is your experimental application? A->B C Enzymatic / Structural Assays (e.g., Pyruvate Kinase Activation) B->C Active Metabolite Needed D Prodrug / Cell Permeability Studies (Intact Dibenzyl Ester Required) B->D Prodrug Form Needed E Protocol A: Catalytic Hydrogenolysis (Cleaves Benzyl Groups) C->E F Protocol B: HP-β-CD Complexation (Encapsulates Benzyl Groups) D->F G AhG-1,6-P2 (Highly Water Soluble, Active) E->G H Inclusion Complex (Aqueous Soluble Prodrug) F->H

Caption: Decision matrix for solubilizing 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) based on assay requirements.

Validated Methodologies & Protocols
Protocol A: Catalytic Hydrogenolysis (Debenzylation)

Purpose: To remove the benzyl protecting groups, yielding the biologically active and infinitely water-soluble AhG-1,6-P2[3]. Causality: Palladium on carbon (Pd/C) adsorbs both the hydrogen gas and the aromatic benzyl rings. This proximity lowers the activation energy required to cleave the C-O bond, releasing toluene as a volatile byproduct and unmasking the highly polar phosphate anions.

Step-by-Step Procedure:

  • Solvation: Dissolve 50 mg of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in a 1:10 mixture of LC-MS grade Water and Tetrahydrofuran (THF) (approx. 10 mL total volume)[3].

  • Catalyst Addition: Carefully add 10 mg of 10% Palladium on activated carbon (Pd/C). Caution: Pd/C is pyrophoric; ensure the flask is purged with inert nitrogen gas prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a standard balloon apparatus. Stir vigorously at room temperature for 2–4 hours at atmospheric pressure[3].

  • Self-Validation (Reaction Check): Spot the reaction mixture on a silica TLC plate (Eluent: 100% Ethyl Acetate). The starting material (high Rf) should completely disappear, indicating full deprotection.

  • Purification: Filter the suspension through a 0.45 µm Nylon filter or a tight Celite pad to remove the Pd/C catalyst[3]. Wash the filter with 5 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove THF/Methanol and toluene byproducts. Lyophilize the remaining aqueous layer to yield AhG-1,6-P2 as a highly soluble, glassy solid.

Protocol B: HP-β-CD Inclusion Complexation

Purpose: To solubilize the intact, fully protected prodrug for cellular assays without altering its chemical structure. Causality: Hydroxypropyl-β-Cyclodextrin forms a thermodynamic sink for the lipophilic benzyl groups. The non-covalent inclusion complex prevents the prodrug molecules from aggregating with one another, effectively tricking the aqueous buffer into accepting the molecule[4][5].

Step-by-Step Procedure:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Guest Solvation: Dissolve the dibenzyl phosphate compound in the absolute minimum volume of analytical-grade Ethanol (e.g., 100 mg/mL).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the ethanol-solubilized compound dropwise (10 µL at a time) into the vortex.

  • Equilibration: Allow the solution to stir for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex[5].

  • Self-Validation (Solubility Check): Centrifuge the mixture at 10,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the complexation capacity. Analyze the supernatant via HPLC to determine the exact concentration of the solubilized prodrug.

  • Solvent Removal: Lyophilize the clear supernatant to remove the trace ethanol, leaving a water-soluble powder complex.

Biological Mechanism: Why Deprotection Matters

If your research involves metabolic pathways, understanding the structural requirement for the unmasked phosphate groups is critical. The deprotected AhG-1,6-P2 mimics fructose-1,6-bisphosphate, acting as a potent allosteric activator of Pyruvate Kinase[1]. The diagram below illustrates why the bulky benzyl groups would physically prevent this signaling cascade.

SignalingPathway AhG AhG-1,6-P2 (Deprotected Analog) PK Pyruvate Kinase (PK) (Inactive T-State) AhG->PK Allosteric Binding (Requires Free Phosphates) PK_Active Pyruvate Kinase (PK) (Active R-State) PK->PK_Active Conformational Shift Pyr Pyruvate PK_Active->Pyr Glycolytic Catalysis ATP ATP PK_Active->ATP Energy Production PEP Phosphoenolpyruvate (PEP) PEP->PK_Active Substrate Binding ADP ADP ADP->PK_Active Substrate Binding

Caption: Allosteric activation pathway of Pyruvate Kinase requiring the deprotected AhG-1,6-P2 analog.

Quantitative Data & Comparisons

Table 1: Physicochemical Comparison of Molecular States

Property2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2)
State Protected Prodrug IntermediateActive Biological Analog
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)> 50 mg/mL (Highly Soluble)
Lipophilicity (LogP) High (> 5.0)Low (< -2.0)
Enzymatic Activity Inactive (Steric hindrance by benzyls)Potent Allosteric Activator[1]
Primary Use Case Permeability assays, synthesis intermediateKinase assays, structural biology[2]

Table 2: Recommended Solubilization Strategies

StrategyReagents RequiredBest ForLimitations
Catalytic Hydrogenolysis 10% Pd/C, H2​ gas, THF/WaterIn vitro enzymatic assaysPermanently alters chemical structure.
Cyclodextrin Complexation HP-β-CD, Trace EthanolCell culture, Prodrug kineticsMay alter apparent drug release rates.
Co-solvent Spiking DMSO, Tween-80High-throughput screeningDMSO >1% can denature target proteins.
References
  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed | nih.gov | 1

  • 1FPJ: FRUCTOSE-1,6-BISPHOSPHATASE COMPLEXED WITH 2,5-ANHYDRO-D-GLUCITOL-1,6-BISPHOSPHATE - RCSB PDB | rcsb.org |2

  • The Effects of Buffers on the Thermodynamics and Kinetics of Binding between Positively-Charged Cyclodextrins and Phosphate Ester Guests | The Journal of Organic Chemistry - ACS Publications | acs.org | 4

  • A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC | nih.gov |3

  • Formulation Challenges of Prodrugs | Request PDF - ResearchGate | researchgate.net | 5

Sources

Troubleshooting

Advanced Chromatography Support Hub: Purification of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex phosphorylated carbohydrate analogues.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex phosphorylated carbohydrate analogues. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a crucial, stable furanose analogue of fructose-1,6-bisphosphate (FBP), widely utilized in studies of1[1].

Isolating this molecule presents a distinct chromatographic challenge. The lipophilic, acid-labile dibenzyl phosphate groups conflict with the polar furanose core, leading to peak tailing, co-elution, and on-column degradation. This guide provides field-proven, self-validating protocols to optimize your purification workflows and ensure analytical-grade purity.

Troubleshooting Decision Matrix

PurificationLogic Start Crude 2,5-Anhydro-D-glucitol 1,6-bis-(dibenzylphosphate) Q1 Peak tailing on silica gel? Start->Q1 A1_Yes Silanol interaction / Hydrolysis. Pre-treat silica with 1% TEA. Q1->A1_Yes Yes A1_No Proceed to RP-HPLC Polish Q1->A1_No No Q2 Co-elution with mono-phosphate? A1_Yes->Q2 A1_No->Q2 A2_Yes Adjust organic gradient slope & use NH4OAc buffer. Q2->A2_Yes Yes Final Pure Target Compound Q2->Final No A2_Yes->Final

Decision tree for resolving chromatographic issues with dibenzyl phosphate esters.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I experiencing severe peak tailing and poor mass recovery during normal-phase silica gel chromatography? The Causality: Dibenzyl phosphate esters are highly sensitive to the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This interaction causes secondary retention mechanisms (hydrogen bonding) leading to peak tailing. More critically, localized acidity catalyzes premature debenzylation and phosphate hydrolysis on the column. The Solution: You must passivate the stationary phase. It is standard practice to2[2] in your starting mobile phase. TEA competitively binds to active silanols. This creates a self-validating system : if the target compound elutes in a tight, symmetrical band, you have immediate visual confirmation that the acidic sites are fully masked and the ester linkages remain intact.

Q2: During RP-HPLC, my target compound co-elutes with a mono-phosphorylated impurity. How can I resolve this? The Causality: The crude synthetic mixture often contains mono-phosphorylated intermediates due to incomplete phosphorylation during the3[3]. Because the bulky dibenzyl groups heavily dominate the molecule's hydrophobicity, the retention time difference between the mono- and bis-adducts is extremely narrow on a standard C18 column if the organic gradient is too steep. The Solution: Flatten the gradient slope specifically around the expected elution window (e.g., 40% to 75% Acetonitrile over 20 minutes). Furthermore, use a buffered mobile phase (10 mM Ammonium Acetate, pH 6.5). This acts as a self-validating system : by clamping the pH, the ionization state of any free hydroxyls or partially deprotected phosphates is locked. If peak splitting still occurs under these conditions, it definitively diagnoses the presence of structural isomers rather than pH-induced tautomerization, allowing you to confidently proceed with fraction pooling.

Q3: How should I detect the compound during purification since the sugar core lacks a chromophore? The Causality: While the 2,5-anhydro-D-glucitol core is UV-transparent, the four benzyl rings in the bis-(dibenzylphosphate) moiety provide strong UV absorbance. The Solution: Monitor UV at 254 nm and 214 nm. To ensure absolute mass balance and to detect non-UV active impurities (like unreacted sugar core), connect an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) in series with your UV detector.

Step-by-Step Experimental Methodologies

Protocol A: Passivated Normal-Phase Flash Chromatography (First-Pass Clearance)

Objective: Remove highly polar unreacted sugars and non-polar benzylating reagents without hydrolyzing the phosphate esters.

  • Column Preparation: Slurry-pack silica gel (230-400 mesh) in Hexanes containing 1% (v/v) TEA. Flush with 3 column volumes (CV) of Hexanes/1% TEA to fully passivate silanols.

  • Equilibration: Wash the column with 2 CV of the starting mobile phase: 80:20 Hexanes/Ethyl Acetate (containing 0.1% TEA).

  • Sample Loading: Dissolve the crude 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in a minimum volume of Dichloromethane (DCM) and apply evenly to the column head.

  • Elution (Self-Validating Step-Gradient):

    • Run 3 CV of 80:20 Hexanes/EtOAc (0.1% TEA). (Note: If the target elutes here, the column was over-passivated or overloaded).

    • Run 4 CV of 60:40 Hexanes/EtOAc (0.1% TEA). (Target compound typically elutes in this window).

    • Run 3 CV of 40:60 Hexanes/EtOAc (0.1% TEA) to clear polar impurities.

  • Validation: Analyze fractions via TLC (UV 254 nm and phosphomolybdic acid stain).

Protocol B: Preparative RP-HPLC Polish (Analytical Grade Purity)

Objective: Separate the bis-phosphate from mono-phosphate and structural isomers.

  • System Setup: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 10 mM Ammonium Acetate (pH 6.5).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Design:

    • 0-5 min: 40% B (Isocratic hold to focus the band).

    • 5-25 min: 40% to 75% B (Shallow gradient for resolving mono- vs. bis-phosphates).

    • 25-30 min: 100% B (Column wash).

  • Collection: Trigger fraction collection based on UV 254 nm threshold.

  • Recovery: Lyophilize the pooled fractions immediately to prevent hydrolysis in the aqueous MeCN mixture.

Quantitative Data: Optimization Metrics

The following table summarizes the effect of optimization parameters on the recovery and purity of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) across different chromatographic methods.

Chromatographic MethodStationary PhaseMobile Phase AdditiveTarget Purity (%)Mass Recovery (%)Principal Impurity Observed
Standard Flash Silica Gel (Unmodified)None78.542.0Debenzylated phosphates
Passivated Flash Silica Gel (Passivated)1% TEA92.088.5Mono-dibenzylphosphate
Standard RP-HPLC C18 (End-capped)0.1% TFA (Acidic)85.065.0Hydrolysis products
Optimized RP-HPLC C18 (End-capped)10 mM NH₄OAc (pH 6.5)>98.594.0None detected

References

  • Title: Improved synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol Source: cpu.edu.cn URL: 1

  • Title: Synthesis of Selectively Labeled d-Fructose and d-Fructose Phosphate Analogues Locked in the Cyclic Furanose Form Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Synthesis of Cell-Permeable N-Acetylhexosamine 1-Phosphates Source: PMC - NIH.gov URL: 2

Sources

Optimization

reducing side reactions in 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) phosphorylation

Welcome to the Technical Support Center for Carbohydrate and Nucleoside Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in regioselective phosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate and Nucleoside Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in regioselective phosphorylation.

The synthesis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) relies on the highly reactive P(III) chemistry of dibenzyl N,N-diisopropylphosphoramidite[1]. While this reagent is exceptionally efficient, the workflow is prone to side reactions—namely regioselectivity failures, incomplete oxidation, and premature deprotection. This guide is structurally designed to explain the causality behind these failures and provide a self-validating, step-by-step protocol to ensure high-yield synthesis.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first visualize the mechanistic pathway and where side reactions branch off from the desired kinetic route.

Phosphorylation SM 2,5-Anhydro-D-glucitol (Primary OH at C1, C6) Reagent Phosphitylation (Dibenzyl N,N-diisopropylphosphoramidite) SM->Reagent 1H-Tetrazole Side1 C3/C4 Over-phosphorylation SM->Side1 Excess Reagent / Heat Intermediate P(III) Phosphite Triester Intermediate Reagent->Intermediate - Diisopropylamine Side2 Reagent Hydrolysis Reagent->Side2 H2O Exposure Oxidation Oxidation (mCPBA) 0°C, 30 min Intermediate->Oxidation Side3 Incomplete Oxidation Intermediate->Side3 Weak/Old Oxidant Product 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) Oxidation->Product + [O] Side4 Benzyl Cleavage Oxidation->Side4 Low pH / Heat

Mechanistic workflow and side reactions in 2,5-Anhydro-D-glucitol phosphorylation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant phosphorylation at the C-3 and C-4 secondary hydroxyls? The Causality: 2,5-Anhydro-D-glucitol contains primary hydroxyls at C-1 and C-6, and secondary hydroxyls at C-3 and C-4[2]. While primary hydroxyls are sterically more accessible, phosphoramidites are highly reactive. If the temperature exceeds 0°C during the initial coupling, the kinetic preference for primary alcohols is overridden by thermodynamics, leading to poly-phosphorylated species. The Fix: Strictly limit dibenzyl N,N-diisopropylphosphoramidite to 2.1–2.2 equivalents. Maintain the reaction strictly at 0°C during the addition phase. Optimization of both temperature and reagent stoichiometry is critical to limit phosphitylation on secondary functional groups[3].

Q2: My LC-MS shows a mass corresponding to the phosphite intermediate (M - 16 per phosphate). Why is the oxidation incomplete? The Causality: The conversion of the P(III) phosphite triester to the P(V) phosphate requires a strong oxidant[4]. m-Chloroperoxybenzoic acid (mCPBA) is standard, but commercial mCPBA is often only 70-77% pure and degrades over time, leaving unreacted P(III) species. The Fix: Always titrate your mCPBA before use or use a fresh 5.5 M solution of tert-butyl hydroperoxide (t-BuOOH) in decane[5]. Ensure a minimum of 30 minutes of oxidation time at 0°C.

Q3: I am observing rapid degradation of my dibenzyl N,N-diisopropylphosphoramidite reagent before coupling. How can I prevent this? The Causality: Phosphoramidites are highly sensitive to moisture and acid-catalyzed hydrolysis. Furthermore, 1H-tetrazole acts as a weak acid to protonate the diisopropylamine leaving group; if the tetrazole contains trace water, it will rapidly hydrolyze the reagent into a non-reactive H-phosphonate[1]. The Fix: Store the reagent under argon at -20°C. Use strictly anhydrous CH₂Cl₂. Instead of commercial tetrazole solutions (which can absorb moisture), use sublimed 1H-tetrazole or switch to 4,5-dicyanoimidazole (DCI), which is less hygroscopic and more acidic.

Q4: Why am I losing benzyl protecting groups during the oxidation step? The Causality: mCPBA oxidation generates m-chlorobenzoic acid as a stoichiometric byproduct. Benzyl phosphate esters are highly susceptible to acid-catalyzed dealkylation. If the reaction is left too long or allowed to warm to room temperature before quenching, the local acidic environment cleaves the benzyl ether C-O bond[3]. The Fix: Keep the oxidation step strictly at 0°C. Quench the reaction vigorously with a biphasic mixture of saturated aqueous NaHCO₃ (to neutralize the acid) and Na₂S₂O₃ (to destroy excess oxidant) immediately after the 30-minute mark.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates in-process controls (IPCs) utilizing ³¹P NMR. This creates a self-validating system where you do not proceed to the next chemical transformation until the current state is analytically confirmed.

Step 1: Preparation & Activation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 2,5-Anhydro-D-glucitol (1.0 eq) and sublimed 1H-tetrazole (6.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Cool the mixture to 0°C using an ice bath.

Step 2: Regioselective Phosphitylation

  • Dropwise add dibenzyl N,N-diisopropylphosphoramidite (2.15 eq) over 15 minutes.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Self-Validation Checkpoint 1: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ³¹P NMR spectrum. You must observe a sharp peak at ~140–148 ppm (confirming the P(III) phosphite triester). If a peak at ~8 ppm is dominant, your reagent has hydrolyzed.

Step 3: Oxidation

  • Cool the reaction mixture back to 0°C.

  • Add freshly titrated mCPBA (3.0 eq) in small portions to control the exotherm.

  • Stir for exactly 30 minutes at 0°C.

  • Self-Validation Checkpoint 2: Acquire another ³¹P NMR spectrum of the crude mixture. The ~140 ppm peak must completely disappear, replaced by a peak at -1.0 to 1.0 ppm (confirming the P(V) phosphate).

Step 4: Quenching & Purification

  • Quench the reaction at 0°C by adding an equal volume of 1:1 saturated aqueous NaHCO₃ / saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, and wash the combined organics with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient containing 1% Et₃N to prevent on-column acidic degradation) to yield the pure 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Quantitative Parameter Matrix

Use the following table to benchmark your experimental setup. Deviations from these target conditions directly correlate with specific side reactions.

Reaction ParameterTarget ConditionConsequence of Deviation
Phosphoramidite Eq. 2.10 – 2.20 eq>2.5 eq: Drives C-3/C-4 over-phosphorylation.
1H-Tetrazole Eq. 5.0 – 6.0 eq<3.0 eq: Sluggish phosphitylation; incomplete conversion.
Phosphitylation Temp 0°C to 25°C>25°C: Loss of kinetic control; poor regioselectivity.
Oxidation Reagent mCPBA (3.0 eq)Degraded Oxidant: Leaves unreacted P(III) phosphite impurities.
Oxidation Temp 0°C (Strict)>0°C: Promotes acid-catalyzed benzyl group cleavage.
Chromatography Additive 1% TriethylamineNo Additive: Silica acidity causes on-column debenzylation.

References

  • Title: Chemical synthesis and in vitro biological evaluation of a phosphorylated bisubstrate inhibitor of type 3 17β-hydroxysteroid dehydrogenase. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of the D-3 Series of Phosphatidylinositol Phosphates. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Source: National Institutes of Health (PubMed) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Modulating Glycolytic Allostery: A Comparative Guide to Fructose 1,6-bisphosphate and 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

For researchers investigating metabolic flux, the allosteric regulation of glycolytic enzymes presents a unique experimental challenge. Fructose 1,6-bisphosphate (FBP) is a central metabolic hub—acting not only as a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating metabolic flux, the allosteric regulation of glycolytic enzymes presents a unique experimental challenge. Fructose 1,6-bisphosphate (FBP) is a central metabolic hub—acting not only as a substrate for aldolase but also as a potent allosteric activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Fructose-1,6-bisphosphatase (FBPase). However, deploying native FBP in assays is fundamentally limited by its extreme lability and complete lack of membrane permeability.

To bypass these limitations, synthetic chemistry has provided 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2) and its cell-permeable prodrug derivative, 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) . This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their design and providing self-validating protocols for both cell-free and live-cell assays.

Mechanistic Causality: Stability and Permeability

To understand why experimental choices diverge between these compounds, we must examine their structural biochemistry.

The Lability of Native FBP

Native FBP is rapidly consumed in biological matrices. The presence of a hydroxyl group at the anomeric C2 position allows the furanose ring to spontaneously open. This open-chain form is required for FBP Aldolase to form a Schiff base with an active-site lysine, leading to the rapid cleavage of FBP into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). Consequently, adding FBP to a cell lysate results in transient, unquantifiable allosteric engagement before the molecule is metabolized.

Structural Locking in AhG-1,6-P2

AhG-1,6-P2 is a non-hydrolyzable, stable analogue of FBP. By replacing the anomeric C2 hydroxyl with a hydrogen atom, the sugar ring is "locked" into a single conformation[1]. Because it cannot linearize, it cannot form the requisite Schiff base with Aldolase[2]. Despite this modification, AhG-1,6-P2 retains the spatial arrangement of the two phosphate groups (approximately 9 Å apart), allowing it to successfully dock into the allosteric binding pockets of PKM2, FBPase[3], and PFKM[4].

The Dibenzylphosphate Prodrug Strategy

While AhG-1,6-P2 solves the stability problem, its two negatively charged phosphate groups completely prevent passive diffusion across the hydrophobic lipid bilayer. To enable live-cell assays, the phosphate groups are masked via esterification with benzyl groups, creating 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) . This modification drastically increases the compound's cLogP, allowing it to passively diffuse into the cell. Once intracellular, ubiquitous non-specific esterases and phosphodiesterases cleave the benzyl groups, trapping the active, charged AhG-1,6-P2 inside the cytosol[5].

Intracellular_Activation Prodrug AhG-1,6-P2 Dibenzylphosphate Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Active AhG-1,6-P2 (Active Form) Esterase->Active Cleavage PKM2 PKM2 (Activation) Active->PKM2 PFKM PFKM (Inhibition) Active->PFKM

Intracellular activation of the dibenzylphosphate prodrug and subsequent target engagement.

Comparative Performance Profile

The following table summarizes the quantitative and qualitative differences between native FBP and the AhG-1,6-P2 derivatives to guide reagent selection.

ParameterFructose 1,6-bisphosphate (FBP)AhG-1,6-P2 (Unmasked)AhG-1,6-P2 (Dibenzylphosphate)
Primary Application Purified enzyme kineticsCell-free lysate assaysLive-cell metabolic assays
Aldolase Susceptibility High (Rapidly cleaved)ResistantResistant (Post-cleavage)
Cell Permeability Poor (Charged)Poor (Charged)Excellent (Lipophilic)
PKM2 Allosteric Affinity ( Kix​ ) ~1.4 µM~47.0 µM[1]N/A (Requires intracellular unmasking)
PFKM Inhibition N/A (Product)1 mM (Pharmacological)[4]Effective intracellularly
Recommended Counterion Sodium or CyclohexylammoniumBarium or SodiumNone (Neutral Prodrug)

Note on Counterions: When sourcing unmasked AhG-1,6-P2, pay strict attention to the salt form. Barium salts will precipitate in buffers containing sulfates or high concentrations of phosphates. For kinase assays, sodium or cyclohexylammonium salts are strictly preferred to maintain solubility and avoid artifactual enzyme inhibition[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed effects are genuinely due to allosteric modulation rather than assay artifacts.

Protocol A: Cell-Free PKM2 Allosteric Activation Assay

Objective: Measure the allosteric activation of PKM2 using unmasked AhG-1,6-P2 compared to native FBP in a purified system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂. Crucial: Avoid phosphate buffers if using barium salts of AhG-1,6-P2 to prevent precipitation.

  • Enzyme Master Mix: Dilute recombinant human PKM2 to a final concentration of 10 nM in the reaction buffer. Add 0.5 mM Phosphoenolpyruvate (PEP) and 0.2 mM NADH.

  • Effector Titration: Prepare a 10-point serial dilution of FBP (0.1 µM to 100 µM) and AhG-1,6-P2 (1 µM to 1 mM).

  • Reaction Initiation: Add ADP to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation coupled to lactate dehydrogenase) over 10 minutes at 37°C.

  • Self-Validation Step: Run a parallel assay using the PKM2 His-298 active mutant[4]. Since this mutant cannot be allosterically activated, any increase in signal in this well indicates background artifact or contamination, validating the specificity of the wild-type readout.

Protocol B: Live-Cell Glycolytic Flux Modulation

Objective: Induce intracellular PKM2 tetramerization and PFKM inhibition using the cell-permeable 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells (or your target cell line) in a 96-well Seahorse XF microplate at 20,000 cells/well. Incubate overnight.

  • Prodrug Preparation: Reconstitute 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in anhydrous DMSO to a 100 mM stock. Crucial: Ensure the DMSO is anhydrous; moisture will prematurely hydrolyze the ester bonds.

  • Treatment: Dilute the prodrug in assay medium to a final concentration of 1 mM (maintaining DMSO < 1%). Treat the cells for 2 hours to allow for passive diffusion and intracellular esterase cleavage.

  • Flux Analysis: Transfer the plate to a Seahorse XFe96 Analyzer. Measure the Extracellular Acidification Rate (ECAR) to quantify glycolytic flux.

  • Self-Validation Step (Cleavage Verification): To prove the prodrug is actively unmasked inside the cells, lyse a parallel cohort of treated cells using cold 80% methanol. Analyze the lysate via LC-MS/MS targeting the mass transition of fully unmasked AhG-1,6-P2. A successful assay must show a time-dependent accumulation of the unmasked bisphosphate in the intracellular fraction[5].

Assay_Workflow Start Select Assay Type CellFree Cell-Free / Purified Enzyme Start->CellFree LiveCell Live-Cell Assay Start->LiveCell FBP Fructose 1,6-bisphosphate (Rapidly Degraded) CellFree->FBP AhG AhG-1,6-P2 (Stable Analogue) CellFree->AhG Prodrug AhG-1,6-P2 Dibenzylphosphate (Cell Permeable) LiveCell->Prodrug Readout Measure Glycolytic Flux / Kinetics FBP->Readout AhG->Readout Prodrug->Readout

Decision tree for selecting the appropriate FBP analogue based on experimental constraints.

Conclusion

The choice between FBP, AhG-1,6-P2, and its dibenzylphosphate prodrug is dictated entirely by the biological boundary conditions of your assay. For transient, purified enzyme kinetics, native FBP remains the gold standard. However, for steady-state cell-free assays requiring resistance to aldolase, unmasked AhG-1,6-P2 is required. Finally, for any live-cell application where the intact cell membrane presents a barrier to highly charged bisphosphates, the dibenzylphosphate prodrug is the only viable mechanism to force intracellular target engagement.

References

  • Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery. National Institutes of Health (NIH). Available at:[Link]

  • Crystallographic evidence for the action of potassium, thallium, and lithium ions on fructose-1,6-bisphosphatase. National Institutes of Health (NIH). Available at:[Link]

  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. ACS Publications. Available at:[Link]

  • Chemical structure of AhG and its bioactivation as a phytotoxin. ResearchGate. Available at:[Link]

Sources

Comparative

Validating the Purity of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): A qNMR Comparison Guide

As drug development pipelines increasingly rely on complex metabolic modulators, the analytical stringency applied to synthetic intermediates must evolve. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex metabolic modulators, the analytical stringency applied to synthetic intermediates must evolve. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a critical protected precursor in the synthesis of 2,5-anhydro-D-glucitol-1,6-bisphosphate, a potent allosteric activator of Pyruvate Kinase (PKM2) used in oncology and metabolic research[1].

Validating the purity of this intermediate presents a unique analytical dilemma. Traditional secondary methods like HPLC-UV often fail to provide an accurate mass balance due to the molecule's structural dichotomy: a highly UV-active protective shell masking a non-UV-active sugar core.

In this guide, we will objectively compare the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind experimental choices, we establish why qNMR serves as the primary, self-validating gold standard for this class of compounds.

The Molecular Context & Analytical Dilemma

To understand the analytical challenge, we must look at the synthesis pathway. The target compound is synthesized by phosphorylating 2[2] using a dibenzyl-protected phosphorylating agent, followed by eventual catalytic deprotection.

Pathway N1 2,5-Anhydro-D-glucitol N2 Dibenzyl Phosphorylation N1->N2 N3 2,5-Anhydro-D-glucitol-1,6- bis-(dibenzylphosphate) N2->N3 N4 Catalytic Deprotection N3->N4 N5 Pyruvate Kinase Activator N4->N5

Caption: Synthesis pathway of 2,5-Anhydro-D-glucitol derivatives for Pyruvate Kinase activation.

The Flaw in HPLC-UV Area Percent

The intermediate contains four benzyl groups. Benzyl rings possess a massive UV extinction coefficient at 254 nm. If the sample contains unreacted 2,5-Anhydro-D-glucitol (which lacks chromophores), HPLC-UV will be completely blind to it. Furthermore, partially protected impurities (e.g., monobenzyl phosphates) will have drastically different response factors. Consequently, relying on HPLC-UV Area % creates a severe positive bias, leading chemists to overestimate the purity of their batch[3].

The qNMR Solution

4 is a primary ratio method[4]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the absolute number of nuclei generating that signal. By comparing a distinct proton signal from the analyte against a highly pure Internal Standard (IS), we can determine absolute molar purity without requiring an identical reference standard[5].

AnalyticalLogic A Purity Validation: Protected Sugar Phosphate B qNMR (Primary Method) Direct Nuclei Counting A->B C HPLC-UV (Secondary Method) Chromatographic Separation A->C D Internal Standard Calibration (e.g., Maleic Acid) B->D E Requires Identical Reference Standard C->E F Absolute Molar Purity (Unbiased) D->F G Area % Purity (Biased by UV-active groups) E->G

Caption: Logical comparison of qNMR versus HPLC-UV for purity validation of complex intermediates.

Comparative Performance Data

To objectively demonstrate the analytical divergence, a single batch of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) was analyzed using three orthogonal techniques.

Table 1: Purity Assessment Comparison
Analytical TechniqueApparent Purity (%)Major Impurity DetectedCausality of Variance
HPLC-UV (254 nm) 99.8%Monobenzyl phosphateOverestimates purity due to the high extinction coefficient of the 4 benzyl groups. Completely misses non-UV active sugar precursors.
LC-MS (ESI+) 96.5%Des-benzyl derivativeIonization suppression effects skew the quantitative ratio. Mass spectrometry is qualitative/semi-quantitative without isotopic standards.
¹H-qNMR (Internal Std) 94.2% 2,5-Anhydro-D-glucitolAbsolute molar measurement. Accurately detects non-UV active starting material via distinct sugar backbone protons in the 3.5-4.5 ppm range.
Table 2: qNMR Method Validation Metrics

Based on6[6][7], the qNMR method demonstrates superior metrological traceability.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998> 0.999
Repeatability (RSD, n=6) 0.4%< 1.0%
Intermediate Precision 0.6%< 2.0%
Accuracy (Recovery) 99.6%98.0 - 102.0%

Self-Validating Experimental Protocol: ¹H-qNMR

To achieve the precision outlined in Table 2, the qNMR experiment cannot be treated as a routine structural elucidation scan. It must be executed as a rigorous gravimetric and thermodynamic assay[8].

Step 1: Internal Standard (IS) Selection

Causality: The IS must be highly pure, soluble in the chosen deuterated solvent, and exhibit a resonance signal that does not overlap with the analyte[9].

  • Selected IS: Maleic Acid (NIST SRM or TraceSure® CRM)[10].

  • Rationale: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆. This perfectly avoids the complex multiplet region of the sugar backbone (3.5–5.0 ppm) and the aromatic benzyl protons (7.2–7.4 ppm) of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a mass-balance technique. Any error in weighing propagates directly to the final purity calculation.

  • Use a calibrated ultra-microbalance (readability of 0.001 mg)[8][10].

  • Discharge static electricity using an anti-static ionizer to prevent sample drift.

  • Accurately weigh ~15.000 mg of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) into a clean glass vial.

  • Accurately weigh ~5.000 mg of the Maleic Acid IS into the same vial.

  • Add 600 µL of 100% DMSO-d₆. Vortex thoroughly until absolute dissolution is achieved, then transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Causality: To ensure direct proportionality between signal integral and nuclei count, all protons must fully relax back to the Z-axis between pulses.

  • Pulse Angle: Set to a strict 90° excitation pulse to maximize signal-to-noise (S/N).

  • Relaxation Delay (D1): Measure the longitudinal relaxation time (T1) using an inversion-recovery experiment. Set D1 to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds)[11]. Failing to do this causes signal saturation and artificially lowers the calculated purity.

  • Scans (NS): Acquire 16 to 64 scans to ensure the S/N ratio of the quantified peaks exceeds 250:1.

  • Spectral Width: Ensure the sweep width is wide enough (e.g., 20 ppm) to capture all signals without baseline distortion.

Step 4: Processing and Integration

Causality: Automated processing algorithms often introduce phase errors that skew integrals. Manual processing is required[12].

  • Apply a zero-filling factor (e.g., 64k to 256k points) and a mild exponential line broadening (LB = 0.3 Hz) to improve peak shape[11][12].

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a 5th-order polynomial baseline correction. A perfectly flat baseline is non-negotiable for accurate integration[12].

  • Integrate the Maleic Acid singlet (~6.26 ppm, 2H) and a distinct, isolated signal from the analyte (e.g., the anomeric-like CH protons of the sugar ring, 2H).

Step 5: Purity Calculation

Calculate the mass fraction (Purity, Px​ ) using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integral area

  • N = Number of nuclei generating the signal

  • M = Molar mass ( g/mol )

  • m = Weighed mass (mg)

  • P = Purity

  • Subscripts x and std refer to the analyte and internal standard, respectively.

Conclusion

For complex, heavily protected intermediates like 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), relying on secondary chromatographic methods like HPLC-UV introduces dangerous analytical blind spots. Because UV absorbance is disproportionately dominated by the benzyl protecting groups, critical non-UV active impurities are ignored.

By employing ¹H-qNMR with a certified internal standard, researchers can leverage a primary ratio method that counts nuclei directly. This ensures an unbiased, metrologically traceable absolute purity value, safeguarding the integrity of downstream syntheses and biological assays.

Sources

Validation

comparative binding affinity of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) analogs

This comprehensive technical guide evaluates the comparative binding affinities and mechanistic applications of 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2) , its β-anomer counterpart 2,5-Anhydro-D-mannitol-1,6-b...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide evaluates the comparative binding affinities and mechanistic applications of 2,5-Anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-P2) , its β-anomer counterpart 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AhM-1,6-P2) , and its lipophilic prodrug derivative, 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) .

Designed for researchers in metabolic regulation and drug development, this guide provides the structural causality, quantitative binding data, and self-validating experimental protocols necessary to utilize these analogs in interrogating glycolysis and gluconeogenesis pathways.

Structural Causality: The Role of Anomeric Specificity

Fructose-1,6-bisphosphate (Fru-1,6-P2) is a central metabolic intermediate that exists in solution as an equilibrating mixture of α and β anomers. Because the natural substrate's rapid mutarotation obscures which anomer is preferred by specific regulatory enzymes, structurally locked analogs are critical for mechanistic studies[1].

  • AhM-1,6-P2 (β-Anomer Mimic): Lacks the anomeric hydroxyl at the C2 position, locking the furanose ring into a conformation with C2-rotational symmetry that mimics the β -anomer of Fru-1,6-P2[2].

  • AhG-1,6-P2 (α-Anomer Mimic): Similarly lacks the C2 hydroxyl but is locked into a conformation mimicking the α -anomer.

Enzymes governing carbohydrate metabolism exhibit strict stereospecificity. For instance, Phosphofructokinase-1 (PFK-1) and Pyruvate Kinase (PYK) preferentially bind the β -anomer. Consequently, AhM-1,6-P2 acts as a potent allosteric activator for these enzymes, whereas AhG-1,6-P2 exhibits significantly weaker binding[3][4]. Conversely, in the regulation of Fructose-1,6-bisphosphatase (FBPase), AhG-1,6-P2 acts as a noncompetitive inhibitor that uniquely potentiates the allosteric inhibition of AMP by stabilizing the inactive T-state of the enzyme[4][5].

Pathway FBP Fructose-1,6-bisphosphate (Equilibrating Mixture) Beta β-Anomer Mimic AhM-1,6-P2 FBP->Beta C2-Symmetry Alpha α-Anomer Mimic AhG-1,6-P2 FBP->Alpha Locked Conformation PFK PFK-1 & PYK (Strong Activation) Beta->PFK High Affinity (Ka = 2.9 µM) FBPase FBPase (Noncompetitive Inhibition) Alpha->FBPase Potentiates AMP Allosteric Site

Figure 1: Divergent target specificity of FBP anomer mimics based on structural symmetry.

Comparative Binding Affinity Profiles

The following table synthesizes the quantitative binding affinities of these locked analogs across three primary metabolic enzymes. The data illustrates the stark contrast in enzyme preference based purely on anomeric orientation.

Compound / AnalogTarget EnzymeInteraction TypeAffinity MetricReference
Fructose-2,6-P2 (Control)Muscle PFK-1Allosteric Activator Ka​ = 0.12 µM[3]
AhM-1,6-P2 ( β -mimic)Muscle PFK-1Allosteric Activator Ka​ = 2.9 µM[3]
AhG-1,6-P2 ( α -mimic)Muscle PFK-1Weak Activator Ka​ = 47.0 µM[3]
AhM-1,6-P2 ( β -mimic)Liver FBPaseCompetitive Inhibitor IC50​ ≈ 2.0 µM[4][6]
AhG-1,6-P2 ( α -mimic)Liver FBPaseNoncompetitive InhibitorPotentiates AMP[4]
AhM-1,6-P2 ( β -mimic)Pyruvate KinaseStrong ActivatorMimics Fru-1,6-P2[4][7]

Note: AhG-1,6-P2's noncompetitive inhibition of FBPase is driven by its ability to bind the active site while simultaneously allowing AMP to bind the allosteric pocket, effectively locking the enzyme's catalytic loop (residues 52-72) in a disordered, inactive state[8].

Overcoming the Permeability Barrier: The Dibenzylphosphate Prodrug

A fundamental limitation of utilizing bisphosphate analogs in cellulo or in vivo is their highly polar, polyanionic nature at physiological pH, which prevents passive diffusion across the hydrophobic plasma membrane.

To bridge the gap between in vitro enzymatic assays and live-cell metabolic tracking, researchers utilize 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) [9][10].

The Causality of the Modification: By esterifying the phosphate groups with bulky, lipophilic benzyl moieties, the negative charges are masked. This allows the molecule to easily cross the lipid bilayer. Once inside the cytoplasm, endogenous non-specific esterases and phosphodiesterases cleave the benzyl groups, releasing the biologically active AhG-1,6-P2 directly into the intracellular space to engage FBPase.

Workflow Step1 1. Prodrug Application 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Step2 2. Cellular Internalization Passive Diffusion via Lipophilic Masking Step1->Step2 Step3 3. Intracellular Activation Esterase-mediated Debenzylation Step2->Step3 Step4 4. Target Engagement Release of AhG-1,6-P2 & FBPase Inhibition Step3->Step4

Figure 2: Step-by-step cellular uptake and activation workflow of the dibenzylphosphate prodrug.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify assay functionality, ruling out false positives caused by membrane impermeability or background enzymatic drift.

Protocol A: In Vitro FBPase Inhibition Assay (Coupled Enzyme System)

This protocol measures the noncompetitive inhibition of FBPase by AhG-1,6-P2 via a spectrophotometric coupled assay tracking NADPH production.

Materials:

  • Purified recombinant Liver FBPase.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.1 mM EDTA.

  • Coupling Enzymes: Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Substrates: 0.2 mM NADP+, 10 µM Fructose-1,6-bisphosphate.

  • Analogs: AhG-1,6-P2 (Test), AMP (Positive Control).

Step-by-Step Methodology:

  • System Initialization: In a UV-compatible microplate, combine Assay Buffer, 0.2 mM NADP+, 2 U/mL PGI, and 1 U/mL G6PDH.

  • Control Allocation (Self-Validation):

    • Blank Control: Buffer + Coupling Enzymes + Substrate (Verifies no background hydrolysis).

    • Max Activity Control: Buffer + Coupling Enzymes + FBPase + Substrate (Establishes baseline Vmax​ ).

    • Positive Inhibition Control: Add 15 µM AMP (Validates enzyme's allosteric responsiveness).

  • Inhibitor Incubation: Add AhG-1,6-P2 at varying concentrations (1 µM to 100 µM) to the test wells. Incubate for 10 minutes at 25°C to allow T-state stabilization.

  • Reaction Initiation: Add 10 µM Fructose-1,6-bisphosphate to all wells to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 15 minutes. The rate of NADPH formation is directly proportional to FBPase activity. Calculate the Ki​ using a Dixon plot.

Protocol B: In Cellulo Target Engagement via Dibenzylphosphate Prodrug

This protocol validates the membrane permeability and intracellular activation of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in cultured hepatocytes.

Materials:

  • HepG2 cells (cultured in DMEM, starved of glucose for 4 hours prior to assay).

  • 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) dissolved in DMSO[9].

  • Unmodified AhG-1,6-P2 dissolved in aqueous buffer.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in a 6-well plate at 1×106 cells/well. Starve cells in glucose-free, lactate/pyruvate-supplemented media to force reliance on gluconeogenesis.

  • Self-Validating Treatment Matrix:

    • Vehicle Control: 0.1% DMSO (Establishes baseline gluconeogenic flux).

    • Impermeability Control: 50 µM unmodified AhG-1,6-P2 (Should yield NO effect, proving the charged molecule cannot enter the cell).

    • Test Condition: 50 µM 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

  • Incubation: Incubate cells for 2 hours at 37°C. This window provides sufficient time for passive diffusion and intracellular esterase-mediated debenzylation.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Lyse cells using 80% cold methanol to quench metabolism.

  • Quantification: Centrifuge lysates and analyze the supernatant via LC-MS/MS to quantify intracellular levels of Fructose-1,6-bisphosphate (which will accumulate if FBPase is successfully inhibited) versus Fructose-6-phosphate.

References

  • Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery Source: National Institutes of Health (PMC) URL:[Link][2][7]

  • Separate synthesis and evaluation of glucitol bis-phosphate and mannitol bis-phosphate, as competitive inhibitors of fructose bis-phosphate aldolases Source: ResearchGate URL:[Link][1]

  • Stereospecificity of the fructose 2,6-bisphosphate site of muscle 6-phosphofructo-1-kinase Source: PubMed (NIH) URL:[Link][3]

  • Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analog 2,5-anhydro-D-glucitol 1,6-bisphosphate and catalytic metal ions monitored by x-ray crystallography Source: ACS Publications / PubMed URL:[Link][5][11]

  • Enzyme Activity: Allosteric Regulation Source: ResearchGate URL:[Link][8]

Sources

Comparative

Conformation-Specific Glycolytic Modulation: A Comparative Guide to Fructose-1,6-Bisphosphate Analogs

Fructose-1,6-bisphosphate (FBP) is a central metabolic node in glycolysis and gluconeogenesis. In aqueous solution, FBP exists in a dynamic equilibrium between its cyclic furanose forms (α and β) and an extended, open-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Fructose-1,6-bisphosphate (FBP) is a central metabolic node in glycolysis and gluconeogenesis. In aqueous solution, FBP exists in a dynamic equilibrium between its cyclic furanose forms (α and β) and an extended, open-chain keto form. Glycolytic enzymes have evolved strict stereochemical preferences for these specific conformations. To dissect these pathways or target them therapeutically, researchers rely on conformationally locked structural analogs.

This guide provides an in-depth technical comparison between two pivotal FBP analogs: 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) and D-glucitol-1,6-bisphosphate . By analyzing their structural causality, target specificity, and experimental utility, this guide establishes a framework for selecting the correct analog for your metabolic assays.

Structural Causality & Enzyme Specificity

The utility of an FBP analog is dictated by two factors: its carbon backbone conformation and its phosphate ionization state.

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): The Permeable Furanose Lock

Enzymes such as Fructose-1,6-bisphosphatase (FBPase) and Pyruvate Kinase (PK) exclusively recognize the cyclic furanose ring of FBP.

  • The Furanose Lock: The 2,5-anhydro linkage in this compound creates a stable tetrahydrofuran ring. By replacing the anomeric hydroxyl group at C2 with a hydrogen atom, the molecule is permanently locked into a furanose conformation, preventing anomerization[1]. Once active, this deprotected core (AhG-1,6-P2) acts as a potent competitive inhibitor of FBPase[1] and an allosteric modulator of Pyruvate Kinase[2].

  • The Dibenzyl Prodrug Strategy: Native bisphosphates are highly polar, resulting in negligible passive diffusion across lipid bilayers. The addition of dibenzyl ester groups masks the negative charges of the phosphate moieties, drastically increasing lipophilicity[3]. This allows the compound to act as a cell-permeable prodrug. Once inside the cell, intracellular esterases or controlled hydrolytic environments cleave the benzyl groups, releasing the biologically active AhG-1,6-P2 directly into the cytosol.

D-glucitol-1,6-bisphosphate: The Open-Chain Mimic

Conversely, Fructose-1,6-bisphosphate Aldolase (EC 4.1.2.13) must bind the open-chain keto form of FBP to catalyze its retro-aldol cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

  • The Linear Conformation: D-glucitol is an acyclic sugar alcohol. When phosphorylated at the 1 and 6 positions, it perfectly mimics the extended, open-chain geometry of FBP[4].

  • Mechanistic Inhibition: Because D-glucitol-1,6-bisphosphate lacks the C2 carbonyl group present in native FBP, it cannot form the requisite Schiff base intermediate (in Class I aldolases) or undergo metal-catalyzed polarization (in Class II aldolases). Consequently, it acts as a highly specific, non-cleavable competitive inhibitor of Aldolase[5]. Because it lacks lipophilic protecting groups, it is restricted to in vitro applications.

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative distinctions between the two analogs to guide experimental design.

Parameter2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)D-glucitol-1,6-bisphosphate
Conformational Mimicry Locked Furanose RingOpen-Chain (Linear)
Phosphate Status Dibenzyl-protected (Neutral)Free Phosphate (Highly Anionic)
Cellular Permeability High (Passive diffusion)Low (Requires microinjection/permeabilization)
Primary Target Enzymes FBPase[1], Pyruvate Kinase[2]FBP Aldolase (Class I & II)[4][5]
Mechanism of Action Prodrug; Intracellular allosteric modulator / inhibitorDirect competitive inhibitor
Primary Application In vivo / Cell-based metabolic flux assaysIn vitro enzymology, X-ray crystallography

Mandatory Visualization: Metabolic Divergence

MetabolicAnalogs cluster_furanose Furanose Conformation cluster_openchain Open-Chain Conformation FBP Fructose-1,6-bisphosphate (FBP) Dynamic Equilibrium AhG_DBP 2,5-Anhydro-D-glucitol-1,6-bis (dibenzylphosphate) [Membrane Permeable] FBP->AhG_DBP Furanose Mimic Glucitol D-glucitol-1,6-bisphosphate [Hydrophilic] FBP->Glucitol Open-Chain Mimic AhG 2,5-Anhydro-D-glucitol-1,6-P2 [Active Intracellular Analog] AhG_DBP->AhG Intracellular Ester Cleavage Target1 Target: FBPase & Pyruvate Kinase AhG->Target1 Binds & Modulates Target2 Target: FBP Aldolase Glucitol->Target2 Competitive Inhibition

Divergent targeting of glycolytic enzymes using conformation-specific FBP analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary controls to verify causality.

Protocol A: Intracellular Modulation of Pyruvate Kinase via Dibenzyl Prodrug

Objective: To bypass the impermeability of bisphosphates and allosterically activate intracellular Pyruvate Kinase using 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate).

Step-by-Step Methodology:

  • Preparation: Reconstitute 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in anhydrous DMSO to a 10 mM stock. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Incubation: Treat target cells (e.g., HepG2 hepatocytes) with 10–50 µM of the prodrug in serum-free media for 2–4 hours. The lipophilic nature of the dibenzyl groups will drive passive membrane permeation[3].

  • Validation Step (LC-MS): To validate that the prodrug is successfully deprotected intracellularly, lyse a subset of cells using cold 80% methanol. Analyze the lysate via LC-MS/MS to confirm the disappearance of the dibenzyl precursor and the accumulation of the active AhG-1,6-P2 mass signature.

  • Enzyme Assay: Lyse the remaining treated cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2). Measure Pyruvate Kinase activity spectrophotometrically by coupling the production of pyruvate to lactate dehydrogenase (LDH) and monitoring NADH oxidation at 340 nm.

Protocol B: In Vitro Inhibition Kinetics of Aldolase using D-glucitol-1,6-bisphosphate

Objective: To determine the competitive inhibition constant ( Ki​ ) of D-glucitol-1,6-bisphosphate against Class II FBP Aldolase.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify or obtain recombinant Class II FBP Aldolase (e.g., from E. coli). Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, and 1 mM ZnCl2​ (essential for Class II metalloenzyme activity).

  • Coupled Assay Setup: Set up a continuous coupled spectrophotometric assay. Include 0.2 mM NADH, 1 U/mL α-glycerophosphate dehydrogenase, and 10 U/mL triosephosphate isomerase in the cuvette.

  • Inhibitor Titration: Pre-incubate the Aldolase with varying concentrations of D-glucitol-1,6-bisphosphate (0 µM, 50 µM, 100 µM, 200 µM) for 5 minutes at 25°C[5].

  • Reaction Initiation: Initiate the reaction by adding native FBP at varying concentrations (spanning 0.2 × Km​ to 5 × Km​ ).

  • Validation Step (Data Analysis): Record the initial velocity ( V0​ ) via the decrease in absorbance at 340 nm. Plot the data using a Lineweaver-Burk plot (1/ V0​ vs. 1/[S]). A self-validating competitive inhibition profile will show lines intersecting at the y-axis (indicating an unchanged Vmax​ ) with varying x-intercepts (indicating an apparent increase in Km​ ).

References

  • [2] Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery. National Institutes of Health (PMC). Available at:

  • [1] 1FBC: CRYSTALLOGRAPHIC STUDIES OF THE CATALYTIC MECHANISM OF THE NEUTRAL FORM OF FRUCTOSE-1,6-BISPHOSPHATASE. RCSB Protein Data Bank. Available at:

  • [4] 5VJE: Class II fructose-1,6-bisphosphate aldolase of Escherichia coli with D-glucitol 1,6-bisphosphate. RCSB Protein Data Bank. Available at:

  • [5] Information on EC 4.1.2.13 - fructose-bisphosphate aldolase. BRENDA Enzyme Database. Available at:

  • [3] Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs. ACS Publications. Available at:

Sources

Validation

reproducibility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) synthesis methods

Title: Reproducibility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Synthesis Methods: A Comparative Guide Introduction The furanose analog 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP) is a highly stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Synthesis Methods: A Comparative Guide

Introduction The furanose analog 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP) is a highly stable, non-isomerizable substrate analog of fructose-1,6-bisphosphate (FBP)[1]. Because it lacks an anomeric carbon, AhG-1,6-bisP cannot undergo mutarotation or ring-opening, making it an indispensable probe for crystallographic studies of fructose-1,6-bisphosphatase (FBPase)[2] and a potent allosteric modulator of phosphofructokinase (PFKM) in antiviral immunity research[3].

The critical bottleneck in generating AhG-1,6-bisP is the reproducible synthesis of its protected precursor: 2,5-anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) . Phosphorylation of the unprotected 2,5-anhydro-D-glucitol core[4] presents a significant regioselectivity challenge. The primary hydroxyls at C1 and C6 must be selectively phosphorylated over the secondary hydroxyls at C3 and C4.

This guide objectively compares the two leading synthetic methodologies—Phosphoramidite Chemistry (Method A) and Phosphorochloridate Chemistry (Method B)—providing researchers with self-validating protocols, mechanistic causality, and comparative data to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathways & Causality in Experimental Choices

Method A: Phosphoramidite Chemistry (The High-Fidelity Standard) This method utilizes dibenzyl N,N-diisopropylphosphoramidite activated by a weak acid (e.g., 1H-tetrazole).

  • Causality of Regioselectivity: The extreme steric bulk of the diisopropylamine leaving group and the dibenzyl moieties physically prevents the reagent from accessing the sterically hindered secondary hydroxyls at C3 and C4. This eliminates the need for exhaustive protection-deprotection cycles of the core ring.

  • Causality of Activation: 1H-Tetrazole (pKa ~4.9) perfectly balances the need to protonate the diisopropylamino group (converting it into a superior leaving group) without being acidic enough to degrade the delicate furanose-like ring.

  • Oxidation: The initial coupling yields a sensitive P(III) phosphite triester, which is immediately oxidized in situ using tert-butyl hydroperoxide (t-BuOOH) to the stable P(V) phosphate.

Method B: Phosphorochloridate Chemistry (The Classical Approach) This method relies on direct nucleophilic acyl substitution using dibenzyl chlorophosphate in the presence of a base like pyridine.

  • Causality of Failure Modes: While mechanistically simpler, the chlorophosphate is highly susceptible to hydrolysis from trace ambient moisture. Furthermore, its smaller steric profile compared to the phosphoramidite frequently leads to over-phosphorylation at the C3 and C4 positions, resulting in complex mixtures that are notoriously difficult to purify via standard silica gel chromatography.

Section 2: Quantitative Comparison of Synthesis Methods

ParameterMethod A: PhosphoramiditeMethod B: Phosphorochloridate
Regioselectivity (C1/C6 vs C3/C4) > 95:5~ 70:30
Overall Yield (Isolated) 82 - 88%35 - 45%
Reaction Time 4 hours (Coupling + Oxidation)12 - 16 hours
Reagent Stability High (Stable at 4°C for months)Low (Rapidly hydrolyzes)
Purification Difficulty Low (Minimal over-phosphorylation)High (Requires tedious chromatography)
Scalability Excellent (Gram scale)Poor (Yield drops at scale)

Section 3: Self-Validating Experimental Protocols

Protocol A: Phosphoramidite Method (Recommended)

Step-by-Step Workflow:

  • Drying: Dissolve 2,5-anhydro-D-glucitol (1.0 eq) in anhydrous pyridine and co-evaporate under reduced pressure three times to remove trace water. Re-dissolve the residue in anhydrous CH₂Cl₂ (0.1 M).

  • Activation & Coupling: Add 1H-tetrazole (0.45 M in acetonitrile, 3.0 eq). Cool the mixture to 0°C under an argon atmosphere. Dropwise, add dibenzyl N,N-diisopropylphosphoramidite (2.2 eq). Stir for 2 hours at room temperature.

  • Oxidation: Cool the reaction back to -20°C. Add tert-butyl hydroperoxide (5.5 M in decane, 3.0 eq) dropwise. Stir for 1 hour, allowing it to warm to 0°C.

  • Quenching & Extraction: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control Checkpoints:

  • ³¹P NMR (Crude): A successful oxidation will show a clean singlet at ~ -1.0 to 0.0 ppm (P(V) phosphate triester). A peak at ~ 140 ppm indicates incomplete coupling (unreacted phosphoramidite), while a peak at ~ 8 ppm indicates a hydrolyzed H-phosphonate byproduct.

  • TLC: The product should appear as a single major UV-active spot (Rf ~ 0.4 in 1:1 EtOAc/Hexane).

Protocol B: Phosphorochloridate Method (Alternative)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,5-anhydro-D-glucitol (1.0 eq) in anhydrous pyridine (0.1 M) and cool to -20°C under argon.

  • Coupling: Slowly add dibenzyl chlorophosphate (2.5 eq) dropwise over 30 minutes to manage the exothermic reaction and limit C3/C4 reactivity.

  • Incubation: Stir at -20°C for 4 hours, then allow to warm to 4°C overnight (12 hours).

  • Quenching: Add ice water to quench unreacted chlorophosphate. Extract with EtOAc, wash extensively with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

Self-Validation & Quality Control Checkpoints:

  • Mass Spectrometry (ESI-MS): Check for the desired mass[M+Na]⁺ at m/z 707.2. The presence of peaks at m/z 967.3 indicates tri-phosphorylated impurities, confirming the poor regioselectivity of this method.

Section 4: Visualizations

Synthesis_Workflow Start 2,5-Anhydro-D-glucitol (Unprotected Core) MethA Method A: Phosphoramidite + 1H-Tetrazole (0°C) Start->MethA High Regioselectivity MethB Method B: Phosphorochloridate + Pyridine (-20°C) Start->MethB Low Regioselectivity OxA Oxidation (t-BuOOH or mCPBA) MethA->OxA P(III) to P(V) Product 2,5-Anhydro-D-glucitol-1,6-bis- (dibenzylphosphate) OxA->Product 85-90% Yield MethB->Product 40-50% Yield (Complex Purification)

Caption: Workflow comparing Phosphoramidite (Method A) and Phosphorochloridate (Method B) synthesis routes.

Biological_Signaling Precursor 2,5-Anhydro-D-glucitol-1,6-bis- (dibenzylphosphate) Deprotect Hydrogenolysis (Pd/C, H2) Precursor->Deprotect AhG AhG-1,6-bisP (Active Analog) Deprotect->AhG FBPase FBPase (Gluconeogenesis) AhG->FBPase Competitive Inhibition PFKM PFKM (Glycolysis) AhG->PFKM Allosteric Modulation

Caption: Downstream deprotection of the dibenzyl precursor and its biological target modulation.

References

  • Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analogue 2,5-anhydro-D-glucitol-1,6-bisphosphate and catalytic metal ions monitored by X-ray crystallography. Villeret, V., et al. Biochemistry (1995).

  • ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate. Proceedings of the National Academy of Sciences (2025).

  • Simple and efficient synthesis of 2,5-anhydro-D-glucitol. ResearchGate (2013).

  • Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP. RCSB Protein Data Bank (1FPD).

Sources

Comparative

benchmarking 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) as a competitive enzyme inhibitor

Benchmarking 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) as a Competitive FBPase Inhibitor: A Comprehensive Application Guide As a Senior Application Scientist, I frequently encounter challenges in isolating speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) as a Competitive FBPase Inhibitor: A Comprehensive Application Guide

As a Senior Application Scientist, I frequently encounter challenges in isolating specific metabolic fluxes in cell-based assays. When targeting gluconeogenesis or glycolysis, researchers often struggle with the poor membrane permeability of phosphorylated metabolites. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) represents an elegant chemical biology solution to this problem. It functions as a cell-permeable prodrug that, upon intracellular processing, yields a highly stable, competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase) and Phosphofructokinase (PFK).

This guide provides an objective benchmarking analysis of this compound against alternative FBPase inhibitors, detailing the mechanistic causality of its design and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: Prodrug Activation and Target Engagement

To understand the utility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), we must examine the causality behind its structural modifications.

Endogenous fructose-1,6-bisphosphate (FBP) is highly charged and rapidly metabolized, making it useless as an exogenous probe. By replacing the anomeric oxygen/hydroxyl configuration with a 2,5-anhydro-D-glucitol backbone, chemists created AhG-1,6-P2 , a structural analog locked permanently in the furanose ring configuration. This prevents mutarotation and renders the molecule resistant to enzymatic cleavage[1]. X-ray crystallography studies (e.g., PDB: 1FPD) demonstrate that AhG-1,6-P2 binds directly to the active site of FBPase, coordinating with catalytic metal ions (Mn²⁺ or Zn²⁺) but failing to undergo nucleophilic attack due to its modified geometry[2],[3].

However, AhG-1,6-P2 is still heavily phosphorylated and cannot cross the hydrophobic plasma membrane. The addition of dibenzyl ester groups masks these negative charges, allowing passive diffusion into the cell. Once in the cytoplasm, ubiquitous non-specific esterases cleave the benzyl groups, trapping the active AhG-1,6-P2 intracellularly to competitively inhibit FBPase (arresting gluconeogenesis) or PFKM (modulating glycolysis and innate immune responses)[4].

Pathway A Dibenzyl Prodrug (Extracellular) B Passive Membrane Diffusion A->B C Intracellular Prodrug B->C D Esterase Cleavage (Loss of Benzyls) C->D E AhG-1,6-P2 (Active Inhibitor) D->E F FBPase Active Site (Competitive Binding) E->F G Gluconeogenesis Arrest F->G

Caption: Intracellular activation cascade of the dibenzyl prodrug yielding AhG-1,6-P2 for FBPase inhibition.

Benchmarking Analysis: AhG-1,6-P2 vs. Alternative FBPase Inhibitors

When designing an assay to block FBPase, researchers must choose between active-site competitive inhibitors and allosteric inhibitors. The table below summarizes the quantitative and mechanistic differences between AhG-1,6-P2 and standard alternatives like AMP and the clinical candidate MB05032[5].

Inhibitor / ProbeTarget SiteMechanism of ActionBinding Affinity (IC50 / Ki)Cell PermeabilityPrimary Application
AhG-1,6-P2 (via Dibenzyl Prodrug) Active SiteCompetitive (Substrate Analog) Ki​ ~ 1 - 5 µMHigh (as dibenzyl prodrug)Cell-based metabolic flux tracing; structural biology.
Fructose-2,6-bisphosphate Active SiteCompetitive (Endogenous) Ki​ ~ 0.5 - 1 µMLow (Requires intracellular synthesis)In vitro enzymatic assays; endogenous regulation.
AMP Allosteric SiteNon-competitive (Endogenous) IC50​ ~ 10 - 20 µMLow In vitro structural studies of the T-state conformation.
MB05032 Allosteric SiteNon-competitive (Synthetic) IC50​ ~ 16 nMHigh (often via MB06322 prodrug)In vivo pharmacology; Type 2 Diabetes models[6].

Application Insight: While MB05032 is vastly more potent ( IC50​ of 16 nM) for therapeutic gluconeogenesis suppression[6], AhG-1,6-P2 remains the gold standard for active-site competitive benchmarking. Because it directly mimics FBP, it is uniquely suited for studies investigating substrate-level enzyme kinetics, competitive displacement, and the structural dynamics of the FBPase R-state.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are two optimized protocols for utilizing this compound, complete with built-in causality checks.

Protocol 1: In Vitro FBPase Competitive Inhibition Assay (Coupled Enzyme System)

Because FBPase does not produce a directly measurable chromophore, its activity is measured by coupling the product (Fructose-6-phosphate) to Glucose-6-phosphate isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH), yielding NADPH. Note: For in vitro assays, you must use the pre-cleaved AhG-1,6-P2 , as recombinant FBPase preparations lack the esterases required to cleave the dibenzyl prodrug.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM EGTA, and 0.5 mM NADP⁺.

  • Coupling Enzyme Addition: Add 2 U/mL PGI and 1 U/mL G6PDH to the buffer.

    • Causality Check: Ensure these coupling enzymes are in excess so that FBPase remains the rate-limiting step of the reaction.

  • Enzyme Equilibration: Add 10 nM recombinant human liver FBPase and incubate at 25°C for 5 minutes.

  • Inhibitor Titration: Add AhG-1,6-P2 at varying concentrations (0.1 µM to 100 µM).

  • Reaction Initiation: Add the substrate, Fructose-1,6-bisphosphate (FBP), at a concentration equal to its Km​ (~2-5 µM).

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm (NADPH production) continuously for 10 minutes.

Self-Validation Checkpoint (Counter-Screen): To prove that AhG-1,6-P2 is inhibiting FBPase and not the coupling enzymes (PGI/G6PDH), run a parallel control where FBPase and FBP are omitted, and the reaction is initiated directly with Fructose-6-phosphate (F6P). If AhG-1,6-P2 reduces the NADPH signal in this control, it is exhibiting off-target effects on the coupling system, invalidating your FBPase data.

Workflow Step1 1. Prepare Recombinant FBPase in Assay Buffer (Mg2+ / Mn2+) Step2 2. Add Coupling Enzymes: PGI & G6PDH + NADP+ Step1->Step2 Step3 3. Titrate AhG-1,6-P2 (0.1 µM to 100 µM) Step2->Step3 Step4 4. Initiate Reaction with Fructose-1,6-bisphosphate Step3->Step4 Step5 5. Kinetic Readout: Absorbance at 340 nm (NADPH) Step4->Step5 Step6 6. Calculate Ki via Dixon Plot Analysis Step5->Step6

Caption: Self-validating coupled enzyme assay workflow for determining the Ki of AhG-1,6-P2 against FBPase.

Protocol 2: Cell-Based Gluconeogenesis Flux Assay

To measure intracellular target engagement, the dibenzyl prodrug form must be used.

Step-by-Step Methodology:

  • Cell Preparation: Plate HepG2 cells (or primary hepatocytes) in a 96-well plate and culture until 80% confluent.

  • Starvation Phase: Wash cells twice with PBS and incubate in glucose-free DMEM for 4 hours to deplete intracellular glycogen stores.

  • Prodrug Loading: Treat cells with 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (10 µM to 500 µM) for 1 hour. The lipophilic nature of the dibenzyl groups allows rapid uptake, followed by esterase cleavage.

  • Substrate Challenge: Spike the medium with 20 mM Sodium Lactate and 2 mM Sodium Pyruvate to drive gluconeogenesis.

  • Endpoint Readout: After 3 hours, collect the supernatant and measure extracellular glucose using a standard Glucose Oxidase/Peroxidase (GOPOD) colorimetric assay.

Self-Validation Checkpoint (Viability Control): Because high concentrations of synthetic prodrugs or the release of benzyl alcohol (a byproduct of esterase cleavage) can be cytotoxic, you must run a parallel CellTiter-Glo (ATP-based) viability assay. If glucose output drops by 80% but cellular ATP also drops by 50%, the observed "inhibition" is an artifact of cell death, not specific FBPase target engagement.

References

  • Villeret, V., Huang, S., Zhang, Y., & Lipscomb, W. N. (1995). Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analog 2,5-anhydro-D-glucitol 1,6-bisphosphate and catalytic metal ions monitored by x-ray crystallography. Biochemistry.[Link]

  • RCSB Protein Data Bank. (1995). 1FPD: Structural Aspects of the Allosteric Inhibition of Fructose-1,6-Bisphosphatase by AMP. [Link]

  • van Poelje, P. D., et al. (2006). Inhibition of Fructose 1,6-Bisphosphatase Reduces Excessive Endogenous Glucose Production and Attenuates Hyperglycemia in Zucker Diabetic Fatty Rats. Diabetes.[Link]

  • Wang, J., et al. (2025). ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Validation

Cross-Validation of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Mass Spectrometry Data: LC-ESI-HRMS vs. MALDI-TOF

As a Senior Application Scientist, I approach the structural validation of protected sugar phosphates not merely as a routine analytical task, but as an exercise in controlling gas-phase thermodynamics. 2,5-Anhydro-D-glu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of protected sugar phosphates not merely as a routine analytical task, but as an exercise in controlling gas-phase thermodynamics. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (Formula: C₃₄H₃₈O₁₁P₂, MW: 684.61 Da) is a critical synthetic intermediate used in the development of pyruvate kinase regulators and aldolase inhibitors ()[1].

The presence of four benzyl protecting groups across two phosphate moieties presents a unique analytical challenge. These groups are highly susceptible to gas-phase dealkylation and thermal degradation. This guide objectively cross-validates the performance of Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) against Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for this specific compound, providing a self-validating protocol for robust data acquisition.

Mechanistic Causality: The Ionization Challenge

In mass spectrometry, the primary objective is to transfer the intact molecule into the gas phase without breaking covalent bonds prematurely. However, dibenzyl phosphate groups are thermodynamically labile.

In MALDI-TOF MS , the use of acidic matrices (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) combined with UV laser irradiation transfers significant localized internal energy to the molecule. This routinely causes prompt In-Source Decay (ISD), specifically driving the neutral loss of benzyl alcohol (-108 Da) or the premature formation of the benzyl cation (m/z 91.05).

Conversely, LC-ESI-HRMS (such as an Orbitrap or Q-TOF platform) utilizes "soft" ionization. By precisely controlling the capillary temperature and declustering potential, the internal energy imparted to the molecule remains strictly below its dissociation threshold. This preserves the protecting groups, allowing the intact[M+H]⁺ (m/z 685.19) and [M+Na]⁺ (m/z 707.18) adducts to reach the mass analyzer intact, as is standard for dibenzyl phosphate derivatives ()[2].

Platform Comparison: LC-ESI-HRMS vs. MALDI-TOF MS

To objectively evaluate the best approach for analyzing 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) ()[3], the following quantitative and qualitative parameters must be compared:

Analytical ParameterLC-ESI-HRMS (Orbitrap)MALDI-TOF MSMechanistic Causality
Ionization Energy Low (Soft)High (Hard)ESI utilizes gentle desolvation; MALDI transfers localized thermal/UV energy from the matrix.
Intact Ion Yield >95% ([M+H]⁺, [M+Na]⁺)<30% (Extensive ISD)Dibenzyl phosphates are highly thermolabile, favoring ESI for structural preservation.
Mass Accuracy < 2 ppm10 - 50 ppmOrbitrap FT analyzers provide superior resolution and exact mass over TOF flight tubes.
Throughput Medium (10-15 min/run)High (<1 min/run)LC separation mitigates ion suppression but inherently adds chromatographic time.
Matrix Interference NoneHigh (< m/z 500)MALDI matrices produce dense background ions in the low mass range, obscuring smaller fragments.
Self-Validating Experimental Protocol: LC-ESI-HRMS Workflow

To ensure absolute scientific integrity, the following LC-ESI-HRMS protocol is designed as a self-validating system . Each step contains an internal logic check to prevent false positives or artifactual data.

Step 1: System Suitability & Mass Calibration

  • Action: Infuse a standard solution of free dibenzyl phosphate (1 µg/mL).

  • Causality: Establishes baseline mass accuracy and validates the mass analyzer's calibration state.

  • Self-Validation: The protocol proceeds only if the [M+H]⁺ ion of the standard (m/z 279.08) is detected with <2 ppm mass error.

Step 2: Dual-Temperature Thermal Degradation Check

  • Action: Inject the target sample (10 µg/mL in 50% Acetonitrile/0.1% Formic Acid) at two distinct ESI capillary temperatures: 250°C and 320°C.

  • Causality: The four benzyl groups will undergo neutral loss of benzyl alcohol (-108 Da) if the source environment is too hot.

  • Self-Validation: Calculate the intensity ratio of the intact [M+H]⁺ (m/z 685.19) to the debenzylated fragment (m/z 577.14). If the ratio drops by >10% at 320°C, thermal degradation is confirmed. The system must self-correct by locking the method temperature to 250°C for all subsequent quantitative runs.

Step 3: Chromatographic Separation (LC)

  • Action: Execute a 10-minute gradient on a C18 core-shell column (2.1 x 50 mm, 1.7 µm) using Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: Separates the target compound from potential synthesis byproducts (e.g., monobenzylated impurities or 1,4-bisphosphate structural isomers) prior to ionization, preventing competitive ion suppression.

  • Self-Validation: The observation of a single, symmetrical peak (tailing factor 0.9-1.1) at the established retention time validates the sample's chromatographic purity. Co-eluting peaks with identical m/z values immediately flag the presence of unresolved isomers.

Step 4: MS/MS Fragmentation & Structural Assignment

  • Action: Isolate the [M+H]⁺ precursor (m/z 685.19) using a narrow quadrupole isolation window (1.0 m/z) and apply Higher-energy Collisional Dissociation (HCD) at 25 eV.

  • Causality: HCD imparts sufficient kinetic energy to break the ester bonds, yielding diagnostic structural fragments.

  • Self-Validation: The resulting MS/MS spectrum must contain the benzyl cation (m/z 91.05) and the intact dibenzyl phosphate fragment (m/z 279.08). The mutual presence of both fragments internally verifies the integrity of both the protecting groups and the phosphate backbone.

Visualizing the Cross-Validation Workflow

MS_CrossValidation Compound 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) MW: 684.61 Da ESI_Path LC-ESI-HRMS (Soft Ionization) Compound->ESI_Path Primary Method MALDI_Path MALDI-TOF MS (Harder Ionization) Compound->MALDI_Path Rapid Screening ESI_Result Intact Molecular Ions [M+H]+: m/z 685.19 [M+Na]+: m/z 707.18 ESI_Path->ESI_Result MALDI_Result In-Source Decay (ISD) Neutral Loss (-108 Da) [M-BnOH+H]+: m/z 577.14 MALDI_Path->MALDI_Result Validation Cross-Validation & Structural Confirmation ESI_Result->Validation MALDI_Result->Validation

Fig 1: Cross-validation workflow comparing LC-ESI-HRMS and MALDI-TOF MS ionization pathways.

References
  • Title: Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymes is an Essential Component of its Mechanism of Action Source: ResearchGate URL: [Link]

  • Title: Dibenzyl phosphate | C14H15O4P | CID 74189 Source: PubChem - NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) Executive Summary 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a specialized, protected carbohydrate inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

Executive Summary

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a specialized, protected carbohydrate intermediate utilized primarily in the synthesis of phosphate derivatives of 2,5-Anhydro-D-glucitol[1][2]. Because this molecule contains bulky dibenzyl phosphate moieties, its safety profile, environmental persistence, and thermal degradation characteristics mirror those of complex organophosphate esters[3][4]. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe operational handling, spill containment, and RCRA-compliant disposal of this compound.

Mechanistic Hazards & Operational Causality

To handle this compound safely, researchers must understand the causality behind its physical behavior and degradation pathways:

  • Lipophilicity & Barrier Penetration: The addition of two dibenzyl phosphate groups significantly increases the lipophilicity of the hydrophilic 2,5-Anhydro-D-glucitol core. This increased lipophilicity allows the compound to penetrate compromised skin or standard latex barriers more rapidly than inorganic phosphates, strictly necessitating the use of nitrile or neoprene gloves.

  • Thermal Degradation & Pyrolysis: Organophosphates are generally combustible. Under fire conditions or improper incineration, the compound undergoes thermal decomposition, releasing carbon monoxide (CO), carbon dioxide (CO2), and highly irritating phosphorus oxides (POx)[5]. Consequently, standard open-air burning or low-temperature disposal is strictly prohibited.

  • Aquatic Toxicity & Hydrolysis: Dibenzyl phosphate derivatives must never be released into the municipal water supply. Hydrolysis in aquatic systems can cause localized shifts in pH and contribute to eutrophication, while the benzyl groups resist rapid biodegradation, posing a moderate risk to aquatic life[4][6].

Quantitative Safety Data & PPE Specifications

Table 1: Physicochemical & Safety Profile

Parameter Specification / Guideline Mechanistic Rationale
Storage Temperature 2°C to 8°C (Refrigerated) Prevents premature hydrolysis of the phosphate ester bonds[3][7].
Hazard Classification Combustible Solid / Organophosphate Emits toxic fumes upon combustion; requires isolation from heat sources[5].
Chemical Incompatibilities Strong oxidizing agents, nitrates, chlorine bleaches Contact may result in spontaneous ignition or rapid exothermic degradation[4][5].

| Decomposition Products | CO, CO2, Phosphorus oxides (POx) | POx gases are severe respiratory irritants; dictates the need for scrubber-equipped incineration[5]. |

Table 2: PPE Requirements & Specifications

PPE Category Specification Regulatory / Safety Standard
Eye Protection Chemical safety goggles (tight-fitting) OSHA 29 CFR 1910.133 / EN166[4].
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm) Prevents lipophilic transdermal penetration.

| Respiratory | N95/P100 particulate respirator | Required only if handling powders outside a fume hood to avoid dust inhalation[4][7]. |

Step-by-Step Operational Handling Protocol

Self-Validation Check: Before beginning, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Preparation: Conduct all transfers within a certified Class II biological safety cabinet or chemical fume hood to prevent the inhalation of airborne particulates[4][7].

  • Weighing: Use anti-static weigh boats and ionizing bars if available. The dry powder can accumulate static charge, leading to sudden aerosolization and contamination of the balance enclosure.

  • Solubilization: When dissolving the compound in organic solvents (e.g., DMSO, methanol), add the solvent slowly down the side of the vial. Agitate gently to minimize exothermic reactions or micro-splashing.

  • Decontamination: Immediately after handling, wipe down spatulas, balances, and hood surfaces with a 70% ethanol solution to dissolve lipophilic residues, followed by a standard soap and water wash[4][6].

Comprehensive Disposal Procedures

Organophosphate waste requires strict segregation to prevent environmental contamination and dangerous cross-reactions.

  • Waste Segregation: Never mix 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) waste with strong oxidizing acids (e.g., nitric acid, perchloric acid)[5].

  • Solid Waste Collection: Place all contaminated weigh boats, used gloves, empty vials, and absorbent materials into a rigid, leak-proof High-Density Polyethylene (HDPE) waste container[7].

  • Liquid Waste Collection: If the compound is dissolved in organic solvents, collect the solution in a designated "Halogen-Free Organic Waste" carboy. Critical: Do NOT allow wash water or residual solutions to enter the municipal drain system[4][5].

  • Labeling: Affix a standardized hazardous waste label detailing the exact chemical name ("2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)"), the solvent (if applicable), and the hazard class ("Combustible / Organophosphate").

  • Final Destruction: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management facility. Ensure the facility utilizes high-temperature incineration equipped with alkaline scrubbers to neutralize POx emissions[5][7].

  • Validation: Log the disposal volume in the laboratory's chemical inventory system to maintain a closed-loop chain of custody.

Spill Response & Containment Workflow

In the event of an accidental release, follow this validated containment pathway to prevent respiratory exposure and environmental discharge.

SpillDisposal A Spill Detected: 2,5-Anhydro-D-glucitol- 1,6-bis-(dibenzylphosphate) B Evacuate Immediate Area & Don Appropriate PPE A->B C Is it a Powder or Liquid? B->C D Moisten with Water to Prevent Dust C->D Powder E Absorb with Inert Material (Sand/Vermiculite) C->E Liquid Solution F Sweep/Shovel into HDPE Waste Container D->F E->F G Label: Hazardous Organophosphate Waste F->G H Licensed High-Temp Incineration (POx Scrubbers) G->H

Operational workflow for the containment, recovery, and disposal of organophosphate spills.

Spill Execution Steps:

  • Evacuation & Assessment: Clear personnel from the immediate area. Verify PPE integrity (goggles, double nitrile gloves) before approaching the spill[5].

  • Containment: For liquid solutions, surround the spill with an inert absorbent (e.g., vermiculite, dry sand). For powders, lightly moisten the spill with water to prevent the generation of combustible dust[4][7].

  • Recovery: Use non-sparking tools to sweep or shovel the absorbed material into a suitable closed container for disposal[4].

  • Site Washing: Wash the spill area with copious amounts of soap and water. Collect the wash water using absorbent pads for hazardous disposal rather than routing it to the drain[5][6].

References

Sources

Handling

Personal protective equipment for handling 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)

As a Senior Application Scientist, I frequently observe laboratories treating protected phosphate esters with the same operational protocols as their deprotected, biologically active counterparts. This is a critical logi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating protected phosphate esters with the same operational protocols as their deprotected, biologically active counterparts. This is a critical logistical and safety error.

2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is a highly specialized synthetic precursor. When fully deprotected, it yields a potent substrate analog that competitively inhibits fructose-1,6-bisphosphate aldolase, effectively arresting glycolysis in applications ranging from urothelial cancer research to agricultural herbicide development[1][2]. However, in its dibenzyl-protected state, the molecule possesses a fundamentally different hazard profile.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines the self-validating operational workflows necessary for handling and activating this compound safely.

The Mechanistic Basis for Hazard and PPE Selection

To design an effective safety protocol, we must first understand how the addition of four benzyl groups (two on each phosphate) alters the molecule's physical chemistry:

  • Lipophilicity and Dermal Penetration: Unprotected sugar phosphates are highly polar, hydrophilic molecules that struggle to cross the lipid bilayer of the stratum corneum. The dibenzyl esterification drastically increases the molecule's partition coefficient (LogP). This lipophilic nature allows the protected compound to permeate standard latex gloves and skin tissue rapidly. Once absorbed, non-specific esterases can prematurely cleave the benzyl groups, leading to localized organophosphate toxicity.

  • Thermal Instability and Toxic Byproducts: Under thermal stress, combustion, or improper chemical hydrolysis, dibenzyl phosphate esters decompose to release highly irritating phosphorus oxides (POx) and carbon monoxide[3][4].

  • Severe Ocular Irritation: Direct contact with the protected ester causes transient corneal damage and severe conjunctival redness[5].

Quantitative Hazard and PPE Specifications

The following tables summarize the quantitative data governing the safe handling of this compound.

Table 1: Physical & Hazard Properties of Dibenzyl Phosphate Esters

PropertyValue / CharacteristicScientific Implication
Lipophilicity (LogP) High (due to 4x benzyl rings)Rapid dermal penetration; requires non-polar organic solvents for dissolution.
Thermal Decomposition Emits POx and COx > 200°CRequires handling in a fume hood; high-temperature incineration needed for disposal[4].
Acute Toxicity Harmful if swallowed/inhaledHigh risk of systemic toxicity if aerosolized dust is ingested or inhaled[3].
Skin/Eye Irritation Category 2A (Severe Irritant)Direct contact causes immediate conjunctival redness and tissue irritation[3][5].

Table 2: Quantitative PPE Specifications

Protection ZoneRequired EquipmentSpecification / StandardMechanistic Rationale
Hands Nitrile Gloves (Double-gloved)Minimum thickness: 0.11 mm (EN 374)Prevents permeation of the lipophilic ester and the organic solvents (e.g., methanol) used during handling.
Eyes Chemical Splash GogglesANSI Z87.1 / EN 166Protects against solvent splashes and severe ocular irritation from organophosphates[4].
Respiratory Chemical Fume HoodFace velocity: 80–100 fpmCaptures aerosolized particulates during powder weighing and toxic POx fumes during thermal events.
Body Flame-Resistant Lab CoatNFPA 2112 compliantCritical during the hydrogenolysis step due to the pyrophoric nature of the Pd/C catalyst.

Experimental Protocol: Safe Deprotection (Hydrogenolysis)

To utilize this compound in biological assays, researchers must remove the benzyl groups to yield the active 2,5-anhydro-D-glucitol-1,6-bisphosphate[2]. This is achieved via catalytic hydrogenolysis. This step merges the chemical hazards of the organophosphate with the severe fire hazards of pyrophoric catalysts.

Step-by-Step Methodology
  • Solubilization (Fume Hood): Weigh the 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) inside a static-free weighing enclosure to prevent aerosolization. Dissolve the powder in anhydrous methanol. Causality: Methanol effectively solubilizes the lipophilic ester while serving as an optimal proton donor for hydrogenation.

  • Catalyst Handling (High Fire Risk): Purge the reaction vessel with inert Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) to the solution. Causality: Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact with atmospheric oxygen. Argon displacement is a non-negotiable safety requirement.

  • Hydrogenation: Evacuate the Argon and introduce Hydrogen ( H2​ ) gas via a balloon or Parr shaker (1-2 atm). Stir vigorously at room temperature for 12-24 hours.

  • Filtration & Quenching: Purge the system with Argon to remove all residual H2​ . Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Causality: Celite traps the fine Pd/C particulates. Never let the filter cake dry out. Immediately quench the Celite/Pd/C pad with copious amounts of water to prevent spontaneous combustion.

  • Self-Validating System Check: The protocol is not complete until deprotection is analytically verified. Remove a 10 µL aliquot of the evaporated filtrate, dissolve in D2​O , and perform 31P -NMR. The system validates itself when the phosphorus signal shifts entirely from the shielded esterified region ( -1 to 1 ppm) to the deshielded free phosphate region ( 4 to 5 ppm). Only then is the compound safe for biological assays.

HydrogenolysisWorkflow A Weighing 2,5-AhD-1,6-BDP (Fume Hood, Nitrile Gloves) B Solubilization in Methanol (Lipophilic State) A->B Prevent aerosols C Addition of 10% Pd/C (Strict Argon Atmosphere) B->C Inert purging D H2 Gas Introduction (Catalytic Deprotection) C->D Hydrogenolysis E Celite Filtration & Water Quench (Prevents Pyrophoric Ignition) D->E Remove catalyst F Isolation of Active Inhibitor (Ready for Aldolase Assay) E->F Evaporate solvent

Workflow for the safe hydrogenolysis and deprotection of dibenzyl-protected phosphate esters.

Biological Application: Mechanism of Action

Once successfully deprotected, the resulting 2,5-anhydro-D-glucitol-1,6-bisphosphate serves as a highly stable, non-cleavable analog of fructose-1,6-bisphosphate. It competitively binds to Fructose-1,6-bisphosphate Aldolase, preventing the cleavage of the natural substrate into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde 3-phosphate (GADP)[1][2].

BiologicalPathway A 2,5-Anhydro-D-glucitol 1,6-bisphosphate B Fructose-1,6-bisphosphate Aldolase (ALDO) A->B Competitive Inhibition C Glycolysis Arrest (Reduced Cell Growth) B->C Blocks DHAP/GADP Cleavage

Signaling pathway showing aldolase inhibition by the deprotected 2,5-anhydro-D-glucitol analog.

Spill Response and Waste Disposal Plans

  • Dry Spill Response: If the protected powder is spilled, do NOT sweep it , as this generates hazardous, inhalable dust. Instead, gently wet the powder with a compatible solvent (e.g., isopropanol) to suppress aerosols, cover the area with an inert absorbent material (such as vermiculite), and scoop it into a sealed, clearly labeled hazardous waste container[3][4].

  • Chemical Disposal: Organophosphate waste must be strictly segregated from standard organic waste. Because incineration of this compound generates toxic phosphorus oxides (POx)[5], the waste manifest must explicitly state "Contains Organophosphates" to ensure the disposal facility routes it to a high-temperature incinerator equipped with alkaline scrubbers.

  • Catalyst Disposal: The quenched Celite/Pd/C filter cake must be kept wet in a sealed container and disposed of as hazardous heavy metal/flammable waste.

References

  • ChemicalBull. "Dibenzyl Phosphate - Material Safety Data Sheet (MSDS)".
  • MDPI. "Current Development and Application of Anaerobic Glycolytic Enzymes in Urothelial Cancer".
  • BioOne. "Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation".
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Dibenzyl phosphate".
  • Santa Cruz Biotechnology. "Dibenzyl phosphate - Santa Cruz Biotechnology".

Sources

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